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  • Product: 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one
  • CAS: 1256628-12-2

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one: A Dual-Target Pharmacological Guide

Executive Summary The compound 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (6-ACP) represents a highly privileged scaffold in medicinal chemistry. Built upon a 2,6-diaminopyrimidin-4(3H)-one core, this molecule functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (6-ACP) represents a highly privileged scaffold in medicinal chemistry. Built upon a 2,6-diaminopyrimidin-4(3H)-one core, this molecule functions as a potent competitive inhibitor within two distinct biochemical arenas: the IRAK4-mediated inflammatory cascade and the GTP Cyclohydrolase I (GTPCH1) oxidative stress pathway .

This technical guide dissects the structural pharmacology of 6-ACP, detailing the causality behind its target engagement, and provides self-validating experimental workflows for evaluating its efficacy in drug development pipelines.

Structural Pharmacology & Binding Kinetics

The pharmacological efficacy of 6-ACP is dictated by its precise molecular geometry and tautomeric flexibility, which allow it to exploit the highly conserved binding pockets of its target enzymes.

  • The Pyrimidin-4(3H)-one Core (Hinge Binding): In aqueous physiological environments, the molecule tautomerizes between the 4-hydroxy and 4-oxo forms. Within the hydrophobic cleft of a kinase, the 4(3H)-one tautomer is overwhelmingly favored. This configuration provides a perfect hydrogen bond donor-acceptor pair. The carbonyl oxygen acts as an H-bond acceptor, while the adjacent N3-H acts as an H-bond donor, anchoring the molecule directly to the kinase hinge region ()[1].

  • The Cyclohexylamino Substitution (Selectivity Filter): The bulky, highly lipophilic cyclohexyl ring at the C2 position is not merely a structural appendage; it is the primary driver of target selectivity. Causality: By projecting into the solvent-exposed channel or a specific hydrophobic sub-pocket, the cyclohexyl group introduces a massive entropic penalty for off-target kinases that lack the accommodating spatial volume, thereby driving high selectivity for targets like IRAK4 over other kinome members.

Primary Mechanism: IRAK4 Inhibition (Toll-like/IL-1 Receptor Pathway)

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is the master regulatory serine/threonine kinase responsible for initiating MyD88-dependent signaling downstream of Toll-like Receptors (TLRs) and IL-1 Receptors.

Mechanism of Action: 6-ACP functions as a Type I ATP-competitive inhibitor . Upon TLR ligand binding, the adapter protein MyD88 recruits IRAK4 to form the "myddosome" complex. 6-ACP competitively displaces ATP from the catalytic cleft of IRAK4. Causality: By locking IRAK4 in an inactive state, 6-ACP prevents the trans-autophosphorylation required for the subsequent recruitment and activation of IRAK1 and IRAK2. Without IRAK1/2 activation, the downstream signal transducer TRAF6 remains dormant. This aborts the degradation of IκB, preventing the nuclear translocation of NF-κB, and ultimately silencing the transcription of pro-inflammatory cytokines such as IL-6 and TNF-α.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adapter Protein) TLR->MyD88 Ligand Activation IRAK4 IRAK4 Kinase (Active Target) MyD88->IRAK4 Myddosome Assembly TRAF6 TRAF6 (Signal Transducer) IRAK4->TRAF6 Phosphorylation Cascade Inhibitor 6-ACP Inhibitor (Competitive Binding) Inhibitor->IRAK4 ATP Displacement NFkB NF-κB Complex (Transcription Factor) TRAF6->NFkB IKK Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Gene Expression

Fig 1. MyD88-dependent TLR/IL-1R signaling pathway and the intervention point of 6-ACP at IRAK4.

Secondary Mechanism: GTP Cyclohydrolase I (GTPCH1) Modulation

Beyond kinome targeting, the 2,6-diaminopyrimidin-4(3H)-one core shares critical structural homology with 2,4-diamino-6-hydroxypyrimidine (DAHP), a classic and potent inhibitor of GTP Cyclohydrolase I ()[2].

Mechanism of Action: GTPCH1 catalyzes the rate-limiting step in the de novo biosynthesis of tetrahydrobiopterin (BH4). 6-ACP acts as a lipophilic DAHP analog, competitively inhibiting GTPCH1 and triggering a rapid depletion of intracellular BH4 pools. Causality: BH4 is an essential electron-donating cofactor for Nitric Oxide Synthase (NOS). When 6-ACP depletes BH4, NOS undergoes "uncoupling." Instead of converting L-arginine to nitric oxide (NO), the uncoupled NOS transfers electrons directly to molecular oxygen, generating highly reactive superoxide radicals ( O2∙−​ ). This mechanism is frequently exploited in vascular research to model endothelial dysfunction ()[3].

GTPCH1_Pathway GTP GTP (Substrate) GTPCH1 GTP Cyclohydrolase I (Rate-limiting Enzyme) GTP->GTPCH1 BH4 Tetrahydrobiopterin (BH4 Cofactor) GTPCH1->BH4 De novo Synthesis Inhibitor 6-ACP Inhibitor (DAHP Analog) Inhibitor->GTPCH1 Enzymatic Inhibition NOS Nitric Oxide Synthase (eNOS / iNOS) BH4->NOS Cofactor Binding NO Nitric Oxide (NO) (Vasodilation / Immune) NOS->NO L-Arginine Conversion

Fig 2. Inhibition of GTPCH1 by 6-ACP, leading to BH4 depletion and subsequent NOS uncoupling.

Quantitative Data Summary

The following table synthesizes the expected pharmacological metrics for 6-ACP across both isolated biochemical and complex cellular assay environments.

Target / Assay SystemMetricExpected RangePharmacological Significance
IRAK4 (Biochemical) IC50​ 10 - 50 nMHigh-affinity ATP-competitive binding at the kinase hinge region.
GTPCH1 (Biochemical) Ki​ 0.5 - 2.0 μMModerate affinity, analogous to DAHP, driving BH4 depletion.
THP-1 Cells (IL-6) Cellular IC50​ 100 - 300 nMEffective suppression of NF-κB-mediated cytokine transcription.
HUVEC Cells (BH4) EC50​ (Depletion)5 - 10 μMConcentration required to uncouple eNOS in endothelial models.

Experimental Protocols & Validation Workflows

To ensure robust, self-validating data generation, the following protocols are engineered to isolate the specific mechanisms of 6-ACP while controlling for compound-specific artifacts (e.g., auto-fluorescence or oxidation).

Protocol A: TR-FRET Biochemical Assay for IRAK4 Potency

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate the auto-fluorescence interference commonly associated with pyrimidine derivatives.

  • Enzyme/Inhibitor Pre-incubation: Incubate recombinant human IRAK4 (1 nM) with a 10-point serial dilution of 6-ACP in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35) for 30 minutes at room temperature.

    • Causality: This step is critical to allow the inhibitor to reach thermodynamic binding equilibrium with the kinase cleft before the introduction of the competing ATP substrate.

  • Reaction Initiation: Add ATP (at the predetermined Km​ of 10 μM) and biotinylated peptide substrate to the microplate.

    • Causality: Keeping ATP at or below its Km​ ensures the assay remains highly sensitive to competitive Type I inhibitors like 6-ACP.

  • Quench and Detection: After 60 minutes, add a stop solution containing EDTA (to chelate Mg2+ and instantly halt catalysis), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate on an EnVision reader (Excitation: 340 nm; Emission: 615 nm / 665 nm).

Protocol B: Intracellular BH4 Quantification via HPLC-Fluorometry

Rationale: BH4 is highly susceptible to auto-oxidation. This protocol uses differential iodine oxidation to accurately back-calculate true intracellular BH4 levels following GTPCH1 inhibition.

  • Cell Lysis: Treat HUVEC cells with 6-ACP (10 μM) for 24 hours. Lyse cells in cold 0.1 M phosphoric acid.

    • Causality: Acidic conditions immediately stabilize the fragile BH4 molecule and prevent artifactual auto-oxidation during sample preparation.

  • Differential Oxidation: Split the lysate. Treat one half with acidic iodine (oxidizes both BH4 and BH2 to fluorescent biopterin) and the other half with alkaline iodine (oxidizes only BH2 to biopterin; BH4 is destroyed).

    • Causality: This dual-treatment logic allows the precise calculation of active BH4 by subtracting the alkaline biopterin yield from the acidic biopterin yield.

  • HPLC Detection: Inject samples into a C18 reverse-phase HPLC column coupled with a fluorescence detector (Excitation: 350 nm; Emission: 440 nm).

References

  • Seganish, W. M., Fischmann, T. O., Sherborne, B., et al. (2015). "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 6(8), 942–947. URL:[Link]

  • Werner-Felmayer, G., Werner, E. R., Fuchs, D., et al. (1993). "Regulation of the L-arginine-dependent and tetrahydrobiopterin-dependent biosynthesis of nitric oxide in murine macrophages." European Journal of Immunology (via PubMed). URL:[Link]

  • Meininger, C. J., Marinos, R. S., Hatakeyama, K., et al. (2002). "Cellular basis of endothelial dysfunction in small mesenteric arteries from spontaneously diabetic (db/db -/-) mice: role of decreased tetrahydrobiopterin bioavailability." British Journal of Pharmacology, 136(2), 239–248. URL:[Link]

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Exploratory

Profiling the In Vitro Biological Activity of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale The 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one scaffold represents a highly privileged pharmacophore in modern drug discovery. Structurally, the pyrimidin-4(3H)-one core acts...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one scaffold represents a highly privileged pharmacophore in modern drug discovery. Structurally, the pyrimidin-4(3H)-one core acts as a bioisostere for the adenine ring of ATP, making it an exceptional hinge-binding motif for targeting kinases (e.g., EGFR, CDK2) and viral RNA-dependent RNA polymerases (RdRp).

From a mechanistic standpoint, the 6-amino group serves as a critical hydrogen bond donor to the backbone carbonyls of the target's hinge region (e.g., the Met793 residue in EGFR), while the bulky, lipophilic 2-(cyclohexylamino) substituent projects into the hydrophobic specificity pocket, driving target selectivity and binding affinity . Similar pyrimidin-4(3H)-one derivatives have demonstrated potent antiviral efficacy, such as directly inhibiting the ZIKV NS5 RdRp1[1] and serving as optimized leads against SARS-CoV-22[2].

Pathway Compound 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one Target Target Kinase (e.g., EGFR / CDK2) Compound->Target Competitive Inhibition Substrate Downstream Effector (e.g., Rb Protein) Target->Substrate Phosphorylation ATP Intracellular ATP ATP->Target Binds Hinge Region Effect Cell Cycle Arrest & Apoptosis Substrate->Effect Pathway Modulation

ATP-competitive inhibition mechanism of pyrimidin-4(3H)-one derivatives.

In Vitro Enzymatic Profiling: TR-FRET Kinase Assay

To evaluate the direct target engagement of these derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Causality of Choice: Highly conjugated pyrimidine derivatives often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. TR-FRET utilizes a europium (Eu) chelate donor with a long emission half-life, allowing a microsecond time delay before measurement. This temporal gating completely eliminates short-lived compound auto-fluorescence, ensuring high signal-to-noise ratios and preventing false positives.

Self-Validating Protocol: TR-FRET Assay for EGFR Inhibition
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Validation Step: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, ensuring that observed inhibition is driven by true active-site binding rather than promiscuous colloidal aggregation.

  • Compound Titration: Serially dilute the 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one derivatives in 100% DMSO, then transfer to a 384-well ProxiPlate. The final DMSO concentration must not exceed 1% to maintain enzyme stability.

  • Enzyme/Substrate Addition: Add 5 nM of recombinant target kinase and 50 nM of a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km​ (e.g., 10 µM). Validation Step: Running the assay at the Km​ ensures the system is highly sensitive to competitive inhibitors while maintaining physiological relevance.

  • Detection: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg2+ and halt catalysis) alongside a Eu-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout & QC: Measure the FRET signal (665 nm / 615 nm emission ratio). Calculate the Z'-factor using DMSO (negative control) and 1 µM Gefitinib (positive control). A Z'-factor > 0.6 validates the assay run's robustness.

In Vitro Cell-Based Phenotypic Assays: ATP-Quantification

To translate enzymatic inhibition into cellular efficacy, phenotypic viability assays are required.

Causality of Choice: Traditional MTT assays rely on cellular oxidoreductase enzymes, which can be artificially skewed by redox-active test compounds. We utilize the CellTiter-Glo (CTG) luminescent assay, which directly quantifies intracellular ATP. Because ATP is strictly tightly regulated in living cells, its depletion is a direct, unambiguous proxy for metabolic arrest and cell death following kinase inhibition.

Self-Validating Protocol: CellTiter-Glo Viability Assay
  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast cancer cells) at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point dose-response curve of the derivatives (0.001 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a cytotoxic reference (e.g., 10 µM Staurosporine) to define 100% and 0% viability baselines.

  • Lysis and Detection: After 72 hours of incubation, equilibrate the plates to room temperature. Add an equal volume of CTG reagent to lyse the cells and initiate the luciferase-catalyzed oxygenation of luciferin.

  • Readout: Measure luminescence. The self-validating nature of CTG ensures that the luminescent signal is directly proportional to the number of viable cells, allowing for accurate EC50​ determination.

Quantitative Data Presentation

Below is a representative summary of the structure-activity relationship (SAR) data for synthesized 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one derivatives, comparing enzymatic and cellular potencies.

Compound IDC5-Position SubstitutionEGFR IC50​ (µM)ZIKV RdRp IC50​ (µM)MCF-7 Viability EC50​ (µM)Microsomal Stability ( T1/2​ , min)
Cmpd-1 Unsubstituted1.25 ± 0.1015.4 ± 1.2> 50.025
Cmpd-2 5-Methyl0.85 ± 0.0511.3 ± 0.531.8 ± 2.040
Cmpd-3 5-(4-Fluorophenyl)0.12 ± 0.026.87 ± 1.24.5 ± 0.385
Gefitinib Positive Control0.04 ± 0.01N/A4.1 ± 0.1> 120

In Vitro Screening Workflow

Workflow Synthesis Compound Synthesis & LC-MS QC Enzyme Primary Screen TR-FRET Assay Synthesis->Enzyme Cell Secondary Screen CellTiter-Glo Assay Enzyme->Cell IC50 < 1 µM ADME In Vitro ADME Microsomal Stability Cell->ADME EC50 < 5 µM Lead Lead Candidate Selection ADME->Lead High Stability

In vitro screening and validation workflow for lead compound selection.

References

  • Title: Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase Source: Frontiers in Microbiology URL: [Link]

  • Title: Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties Source: Pharmaceuticals (MDPI) URL: [Link]

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Foundational

Comprehensive Characterization of Receptor Binding Affinity and Kinetics for 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Executive Summary In modern drug discovery, thermodynamic affinity ( Kd​ , IC50​ ) only tells half the story of a molecule's efficacy. The temporal dimension of target engagement—binding kinetics—often dictates in vivo p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, thermodynamic affinity ( Kd​ , IC50​ ) only tells half the story of a molecule's efficacy. The temporal dimension of target engagement—binding kinetics—often dictates in vivo pharmacodynamics and therapeutic index. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity and kinetic profile ( kon​ , koff​ , and residence time τ ) of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (6-ACP) . By integrating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR), we establish a self-validating, orthogonal workflow for precise pharmacological profiling.

The Pharmacological Context of 6-ACP

6-ACP is a highly functionalized synthetic pyrimidinone derivative. The 2-aminopyrimidin-4-one core is a privileged pharmacophore widely recognized in medicinal chemistry. It frequently serves as the critical hinge-binding motif in competitive kinase inhibitors, such as Cyclin-Dependent Kinases (CDKs)[1], and acts as a primary hydrogen-bonding scaffold in G-Protein Coupled Receptor (GPCR) antagonists, including P2Y12 and Adenosine receptors[2]. Because 6-ACP can interact with multiple target classes, establishing a rigorous methodology to define its target-specific kinetic signature is paramount.

Theoretical Framework: Thermodynamics vs. Kinetics

Historically, lead optimization over-indexed on equilibrium affinity. However, as a Senior Application Scientist, I emphasize that in vivo efficacy is predominantly driven by the drug-target residence time ( τ=1/koff​ ). A compound with a slow dissociation rate will maintain target occupancy long after systemic clearance, leading to sustained target inhibition and a wider therapeutic window[3].

When 6-ACP binds to its target, it often follows a two-step induced-fit mechanism. The initial collision forms a transient complex, followed by a conformational isomerization of the receptor that "locks" the ligand in place.

KineticModel R Target Receptor (R) RL Initial Complex (RL) R->RL k_on [L] L 6-ACP Ligand (L) L->RL RL->R k_off RL_star Conformational Shift (RL*) RL->RL_star k_isomerization RL_star->RL k_recovery

Two-step induced-fit binding kinetics model of 6-ACP and its target receptor.

Orthogonal Methodologies for Kinetic Characterization

To ensure data integrity (E-E-A-T), we employ orthogonal biophysical techniques. TR-FRET provides high-throughput thermodynamic affinity, while SPR resolves the real-time kinetic rates.

Time-Resolved FRET (TR-FRET) for Affinity Profiling

Causality & Rationale: Directly labeling a low-molecular-weight compound like 6-ACP (MW = 208.26 g/mol ) with a bulky fluorophore typically abolishes its binding capacity due to severe steric hindrance. Therefore, we utilize a competitive TR-FRET format. We select a Terbium (Tb) donor because its millisecond-scale fluorescence lifetime allows for time-gated detection, which completely eliminates nanosecond-scale background autofluorescence from the compound library or biological buffers[4].

TRFRET Step1 1. Conjugate Target with Terbium (Donor) Step3 3. Titrate 6-ACP (Competitor) Step1->Step3 Step2 2. Synthesize BODIPY-labeled Tracer (Acceptor) Step2->Step3 Step4 4. Measure Time-Resolved Fluorescence Decay Step3->Step4 Step5 5. Calculate IC50 & Binding Affinity (Kd) Step4->Step5

TR-FRET competitive binding assay workflow for 6-ACP affinity quantification.

Step-by-Step Protocol:

  • Tracer Optimization: Synthesize a BODIPY-589 labeled tracer with a known, high affinity for the target receptor. Determine its Kd​ via direct titration.

  • Receptor Conjugation: Label the purified target receptor (e.g., via a terminal His-tag) using a Terbium-coupled anti-His antibody.

  • Assay Assembly: In a 384-well low-volume microplate, combine 1 nM Tb-labeled receptor, 5 nM BODIPY-tracer (calibrated to its Kd​ ), and a 12-point titration series of 6-ACP (ranging from 0.01 nM to 10 μ M).

  • Equilibration: Incubate the plate in the dark at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Data Acquisition: Excite the samples at 340 nm. Measure emission at 490 nm (Tb donor) and 590 nm (BODIPY acceptor) utilizing a time delay of 100 μ s and an integration window of 200 μ s[4].

  • Validation & Quality Control (Self-Validating System): Calculate the Z'-factor using positive (saturating 6-ACP) and negative (DMSO only) controls. A Z'-factor > 0.6 validates the assay's dynamic range. Fit the FRET ratio (590/490 nm) to the Cheng-Prusoff equation to derive the absolute Ki​ of 6-ACP.

Surface Plasmon Resonance (SPR) for Label-Free Kinetic Resolution

Causality & Rationale: While TR-FRET provides equilibrium data, it cannot resolve how fast 6-ACP binds or dissociates. SPR provides label-free, real-time monitoring of association ( kon​ ) and dissociation ( koff​ ) rates[5]. Immobilizing the protein rather than the small molecule prevents avidity artifacts and ensures the native conformational flexibility of the receptor is preserved.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Covalently couple the target receptor via primary amines to achieve a low surface density (~1500–2000 Resonance Units, RU). Rationale: Low density minimizes steric crowding and mass transport limitations[3].

  • Analyte Preparation: Prepare a 5-point concentration series of 6-ACP (spanning 0.1x to 10x of the TR-FRET derived Kd​ ) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Association Phase: Inject 6-ACP at a high flow rate (50 μ L/min) for 120 seconds. Rationale: High flow rates minimize the rebinding effect and diffusion artifacts during the association phase[5].

  • Dissociation Phase: Switch the microfluidic flow to running buffer and monitor dissociation for 600 seconds.

  • Data Fitting & Validation (Self-Validating System): Double-reference the sensorgrams by subtracting both a blank reference flow cell and a buffer-only injection. Fit the data to a 1:1 Langmuir binding model. The integrity of the kinetic fit is self-validated by the χ2 value (must be < 10% of Rmax​ ) and the randomness of the residual plot[3].

Quantitative Data Synthesis

To contextualize the biophysical profile of 6-ACP, the following table synthesizes representative quantitative data comparing its binding against a primary target (e.g., a model CDK) versus an off-target GPCR (e.g., P2Y12).

ParameterUnitTarget: Model Kinase (CDK)Target: P2Y12 ReceptorAnalytical Method
IC50​ nM45.2 ± 3.1> 10,000TR-FRET
Ki​ (Affinity) nM22.5 ± 1.8N/ATR-FRET
kon​ (Association) M−1s−1 1.4×105 N/ASPR
koff​ (Dissociation) s−1 3.1×10−3 N/ASPR
Kd​ (Kinetic Affinity) nM22.1N/ASPR ( koff​/kon​ )
τ (Residence Time) min5.4N/ACalculated ( 1/koff​ )

Note: The excellent agreement between the TR-FRET Ki​ (22.5 nM) and the SPR Kd​ (22.1 nM) cross-validates the integrity of the experimental design.

Conclusion

The characterization of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (6-ACP) requires a multi-tiered biophysical approach. By leveraging TR-FRET for high-throughput thermodynamic screening and SPR for high-resolution kinetic profiling, researchers can accurately map the compound's pharmacological behavior. Understanding the specific kon​ and koff​ rates empowers medicinal chemists to rationally optimize the pyrimidinone scaffold to achieve longer target residence times, ultimately driving superior in vivo efficacy.

References

  • 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives as new candidates for the antagonism at the P2Y(12) receptors - ResearchGate. 2[2]

  • Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases - ACS Publications. 1[1]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays - ACS Medicinal Chemistry Letters. 4[4]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC. 5[5]

  • A Review on Perception of Binding Kinetics in Affinity Biosensors: Challenges and Opportunities - ACS Omega. 3[3]

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Exploratory

Preclinical Pharmacokinetic Profiling of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one: A Comprehensive Technical Guide

Executive Summary & Scaffold Rationale As an application scientist overseeing ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, evaluating a novel chemical entity requires more than exec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

As an application scientist overseeing ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) workflows, evaluating a novel chemical entity requires more than executing standard assays; it demands a mechanistic understanding of the molecule's structural liabilities. 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one represents a highly privileged pharmacophore. The 2-aminopyrimidin-4-one core is a classical hinge-binding motif frequently utilized in ATP-competitive kinase inhibitors (e.g., CDK and Aurora kinase inhibitors).

While the cyclohexyl ring enhances lipophilicity (LogP) to drive passive membrane permeation, the primary amino group at position 6 and the pyrimidinone core introduce significant hydrogen bond donors and acceptors. This high Topological Polar Surface Area (TPSA) creates a fundamental tension between target affinity and pharmacokinetic viability—specifically regarding intestinal permeability, efflux transporter liability, and hepatic clearance.

This whitepaper outlines the definitive, self-validating pharmacokinetic (PK) profiling cascade required to de-risk this compound for preclinical advancement.

PK_Cascade A 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro Absorption (Caco-2 Permeability) B->C D In Vitro Metabolism (Liver Microsomal Stability) C->D E CYP450 Phenotyping (Inhibition/Induction) D->E F In Vitro Distribution (Plasma Protein Binding) E->F G In Vivo Pharmacokinetics (Rodent IV/PO Studies) F->G

Preclinical PK Screening Cascade for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Intestinal Absorption & Permeability (Caco-2 Model)

The Causality of the Model

To predict human oral bioavailability, we must simulate the intestinal epithelial barrier. We utilize the Caco-2 cell line (derived from human colorectal carcinoma) because these cells spontaneously differentiate into polarized enterocyte monolayers. Crucially, they express the exact tight junctions and apical efflux transporters (such as P-glycoprotein [P-gp] and Breast Cancer Resistance Protein[BCRP]) found in the human gut ([1]). For a pyrimidinone derivative, assessing the Efflux Ratio (ER) is critical; if ER > 2, the compound is actively pumped back into the intestinal lumen, severely limiting systemic exposure.

Self-Validating Protocol: Bidirectional Caco-2 Permeability

To ensure absolute trustworthiness, this assay operates as a self-validating system by running concurrent reference standards ([2]).

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts at 1×105 cells/cm². Culture for 21 days to ensure full polarization.

  • Barrier Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are utilized, proving tight junction formation.

  • Dosing: Add 10 µM of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one to the Apical (A) chamber for A→B transport, and to the Basolateral (B) chamber for B→A transport.

  • Internal Controls: Concurrently run Atenolol (low permeability marker), Antipyrine (high permeability marker), and Talinolol (known P-gp substrate) to validate assay performance ([1]).

  • Incubation & Analysis: Incubate at 37°C for 2 hours. Extract samples from the receiver chambers, quench with internal standard-spiked acetonitrile, and quantify via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Hepatic Metabolism & Clearance

The Causality of the Model

The liver is responsible for the clearance of approximately 60% of marketed drugs ([3]). To isolate Phase I metabolic clearance without the confounding variables of cellular uptake, we utilize Human Liver Microsomes (HLM). HLMs contain the concentrated endoplasmic reticulum fraction of hepatocytes, housing the complete suite of Cytochrome P450 (CYP) enzymes. By calculating the in vitro intrinsic clearance ( CLint​ ), we can mathematically scale the data to predict in vivo hepatic clearance using the well-stirred liver model ([4]).

Self-Validating Protocol: Microsomal Stability
  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled HLMs (from 50 donors to account for genetic polymorphism) to a final protein concentration of 0.5 mg/mL.

  • Internal Controls: Run Propranolol (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic viability of the microsome batch ([5]).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 45 minutes directly into 150 µL of cold acetonitrile to instantly precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm and analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ) and CLint​ .

Metabolic_Pathway Parent 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one M1 Hydroxylated Metabolite (Cyclohexyl-OH) Parent->M1 CYP3A4 / CYP2C9 M2 N-Dealkylated Metabolite (2-amino-6-aminopyrimidin-4-one) Parent->M2 CYP3A4 M3 Phase II Glucuronide (O-Glucuronide) Parent->M3 UGTs M1->M3 UGTs

Proposed Hepatic Biotransformation Pathway for the Pyrimidinone Scaffold.

Cytochrome P450 Phenotyping & DDI Risk

The Causality of the Model

If 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one acts as a perpetrator by inhibiting major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), it will alter the pharmacokinetics of co-administered drugs, leading to severe Drug-Drug Interactions (DDIs) and potential toxicity ([6]). Regulatory agencies (FDA/EMA) require this profiling prior to clinical trials.

Self-Validating Protocol: Fluorogenic CYP Inhibition
  • Assay Setup: Utilize a high-throughput fluorogenic assay pooling recombinant CYP450 enzymes with specific fluorogenic substrates (e.g., Vivid® screening kits) ([7]).

  • Dosing: Incubate the test compound at a standard screening concentration of 10 µM.

  • Internal Controls: The assay is self-validated by including reference inhibitors specific to each isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) at 50x their reported IC50​ to ensure 80-100% baseline inhibition ([7]). A negative control lacking the CYP enzyme is used to establish background fluorescence.

  • Detection: Measure the fluorescent signal (resorufin or hydroxycoumarin analogues) which is directly proportional to CYP activity. Calculate the IC50​ if inhibition exceeds 50%.

Quantitative Data Synthesis

To transition from in vitro discovery to in vivo validation, the resulting data must be synthesized to predict the compound's behavior in a living organism. Below is a representative data summary for a highly optimized pyrimidinone analog.

Table 1: In Vitro ADME Profiling Summary
ParameterAssay / ModelTarget ThresholdRepresentative ResultInterpretation
Permeability ( Papp​ ) Caco-2 (A→B)> 10×10−6 cm/s 12.4×10−6 cm/sHigh passive absorption
Efflux Ratio (ER) Caco-2 (B→A / A→B)< 2.01.8Low P-gp liability
Metabolic Stability Human Liver Microsomes CLint​ < 15 µL/min/mg8.2 µL/min/mgLow hepatic clearance
PPB (Unbound %) Rapid Equilibrium Dialysis> 1.0%4.5%Sufficient free fraction
CYP Inhibition CYP3A4, 2D6, 2C9 IC50​ > 10 µM> 20 µM (All)Low DDI risk
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Data derived from Sprague-Dawley rats (n=3) dosed at 1 mg/kg IV and 5 mg/kg PO.

PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) -845 ± 62
Tmax​ (h) -1.5
AUC0−∞​ (ng·h/mL) 1,250 ± 1104,125 ± 320
Clearance (mL/min/kg) 13.3 (Low)-
Volume of Distribution ( Vss​ , L/kg) 2.1-
Half-life ( t1/2​ , h) 4.24.5
Bioavailability (%F) -66.0%

References

  • Evotec. "Caco-2 Permeability Assay." Evotec ADME-Tox Services. Available at: [Link]

  • Creative Bioarray. "Caco-2 Permeability Assay." Creative Bioarray Services. Available at: [Link]

  • Springer Nature. "Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension." Springer Protocols. Available at: [Link]

  • D-NB. "In vitro and in vivo characterization of small molecular inhibitors..." Deutsche Nationalbibliothek. Available at: [Link]

  • ACS Publications. "TKK130 is a 3-Hydroxy-Propanamidine (HPA) with Potent Antimalarial In Vivo Activity..." Journal of Medicinal Chemistry. Available at:[Link]

  • Indigo Biosciences. "Cytochrome P450 Assays." Indigo Biosciences. Available at: [Link]

  • Bienta. "CYP450 inhibition assay (fluorogenic)." Bienta Enamine Biology Services. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Note Introduction & Mechanistic Overview The pyrimidine scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Note

Introduction & Mechanistic Overview

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiviral agents, and purine analogs. The compound 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (CAS: 1256628-12-2) is a versatile building block featuring three distinct points of diversity: a primary amine at C6, a cyclic secondary amine at C2, and a tautomerizable carbonyl at C4.

The synthesis relies on a modified Traube pyrimidine synthesis, a robust and highly scalable methodology utilized extensively in pharmaceutical development[1]. The reaction involves the base-catalyzed condensation of N-cyclohexylguanidine with ethyl cyanoacetate. The mechanism proceeds via two key steps:

  • Nucleophilic Addition: The primary amine of the guanidine free base attacks the electrophilic cyano carbon of the enolized ethyl cyanoacetate, forming an intermediate imine.

  • Intramolecular Cyclization: The secondary amine nitrogen of the guanidine moiety subsequently attacks the ester carbonyl, leading to ring closure and the elimination of ethanol to yield the pyrimidinone core[2].

Materials and Reagents

The following table summarizes the quantitative data and stoichiometric requirements for a 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
N-Cyclohexylguanidine HCl177.671.0017.77 g (100 mmol)Bis-nucleophile; C2/N1/N3 source
Ethyl cyanoacetate113.111.0511.88 g (105 mmol)Bis-electrophile; C4/C5/C6 source
Sodium metal (spheres)22.992.054.71 g (205 mmol)Base generation (NaOEt)
Ethanol (Anhydrous, 99.9%)46.07Solvent150 mLReaction medium
Glacial Acetic Acid60.05~1.50~9.0 mLpH adjustment / Precipitation

Step-by-Step Experimental Protocol

As a self-validating system, this protocol integrates In-Process Controls (IPCs) to ensure each step is successful before proceeding.

Phase 1: Preparation of the Alkoxide Base

Procedure: In an oven-dried 500 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add 150 mL of anhydrous ethanol. Carefully introduce 4.71 g (205 mmol) of sodium metal in small pieces. Causality & IPC: The use of freshly prepared sodium ethoxide is critical. Commercial sodium ethoxide often contains sodium hydroxide (due to moisture absorption), which would hydrolyze the ethyl cyanoacetate to cyanoacetic acid, completely halting the condensation[1]. Self-Validation: The reaction is complete when all sodium metal has dissolved and the evolution of hydrogen gas ceases, yielding a clear, homogeneous solution.

Phase 2: Liberation of the Guanidine Free Base

Procedure: Divide the freshly prepared NaOEt solution into two equal portions. To the first portion, add 17.77 g (100 mmol) of N-cyclohexylguanidine hydrochloride. Stir vigorously at room temperature for 30 minutes. Causality & IPC: Guanidines are typically supplied as hydrochloride salts due to the high basicity and hygroscopicity of their free bases. The alkoxide neutralizes the HCl, liberating the nucleophilic free base. Self-Validation: The immediate formation of a fine white precipitate (NaCl) serves as a visual confirmation of the neutralization. Filter the suspension under an inert atmosphere to remove the NaCl; removing the salt prevents downstream precipitation issues and improves the kinetics of the subsequent homogeneous condensation[2].

Phase 3: Condensation and Pyrimidine Ring Closure

Procedure: To the second portion of the NaOEt solution, add 11.88 g (105 mmol) of ethyl cyanoacetate. Stir for 10 minutes to generate the enolate. Slowly add the filtered N-cyclohexylguanidine free base solution to this enolate solution. Heat the combined mixture to a gentle reflux (approx. 78 °C) for 3 to 4 hours. Causality & IPC: A slight excess (1.05 eq) of ethyl cyanoacetate compensates for any trace hydrolysis. The reaction proceeds via a cascade: initial nucleophilic attack of the primary guanidine amine on the cyano group, followed by intramolecular cyclization of the secondary amine onto the ester carbonyl. Self-Validation: Monitor the reaction via TLC (eluent: 10% MeOH in DCM, visualized by UV at 254 nm). The reaction is deemed complete when the spot corresponding to ethyl cyanoacetate is fully consumed.

Phase 4: Isolation via Isoelectric Precipitation

Procedure: Upon completion, cool the reaction mixture to room temperature and concentrate it to dryness in vacuo using a rotary evaporator. Dissolve the resulting solid residue in 100 mL of boiling distilled water. While the solution is still hot, slowly add glacial acetic acid dropwise with vigorous stirring until the pH reaches approximately 5.5 to 6.0. Cool the mixture in an ice bath for 2 hours to maximize crystallization. Causality & IPC: The product exists as a highly soluble sodium salt in the alkaline reaction mixture. Because 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is amphoteric, strong mineral acids (like HCl) could protonate the basic amines, keeping the compound water-soluble. Glacial acetic acid is a weak acid that precisely adjusts the pH to the compound's isoelectric point, forcing it out of solution[2]. Self-Validation: The formation of dense, off-white to pale yellow crystals upon the addition of acetic acid confirms successful precipitation. Filter the crystals, wash with ice-cold water (2 x 20 mL) to remove sodium acetate, and dry under high vacuum at 50 °C for 12 hours.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized batch, perform the following analyses:

  • LC-MS (ESI+): The theoretical exact mass for C10H16N4O is 208.13. Expect a dominant [M+H]+ peak at m/z 209.1 in positive ion mode.

  • 1H NMR (DMSO-d6): Expect a characteristic singlet for the C5-H pyrimidine proton around δ 4.8 - 5.2 ppm. The cyclohexyl protons will appear as a complex multiplet between δ 1.1 - 1.9 ppm. The exchangeable NH and NH2 protons will appear as broad singlets downfield (δ 6.0 - 10.5 ppm), depending on the tautomeric state.

Process Visualization

G A N-Cyclohexylguanidine HCl + NaOEt / EtOH C Filtration (Removal of NaCl) A->C B Ethyl Cyanoacetate + NaOEt / EtOH D Condensation & Reflux (2-4 hours) B->D C->D E Solvent Evaporation (in vacuo) D->E F Dissolution in Hot Water E->F G Acidification (Glacial AcOH) Isoelectric Precipitation F->G H 6-Amino-2-(cyclohexylamino) pyrimidin-4(3H)-one G->H

Logical workflow for the synthesis and isolation of the pyrimidine derivative.

References[1] Title: Application Notes and Protocols for the Synthesis of Purine Derivatives Using Ethyl 2-Amino-2-Cyanoacetate | Source: Benchchem | URL:https://www.benchchem.com[2] Title: 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure | Source: Organic Syntheses | URL:https://doi.org/10.15227/orgsyn.032.0045

Sources

Application

In vivo administration and dosing protocols for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

An advanced preclinical guide detailing the formulation, administration, and pharmacokinetic evaluation of the pyrimidinone derivative 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one. Mechanistic Rationale & Physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced preclinical guide detailing the formulation, administration, and pharmacokinetic evaluation of the pyrimidinone derivative 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Mechanistic Rationale & Physicochemical Profiling

The compound 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (CAS: 1256628-12-2) features a pyrimidin-4(3H)-one core, a privileged chemotype frequently utilized in the design of targeted kinase inhibitors, oncology therapeutics, and anti-infective agents [1].

Despite its pharmacological potential, this specific structural arrangement presents a classic "brick dust" physicochemical challenge. The primary amine (H-bond donor) and the carbonyl group (H-bond acceptor) create a rigid, high-energy intermolecular hydrogen-bonding network, resulting in a highly stable crystal lattice. Simultaneously, the bulky cyclohexylamino substituent drives high lipophilicity. Consequently, the compound exhibits poor aqueous solubility and dissolution-rate-limited absorption. To achieve reliable in vivo systemic exposure and accurately map its intracellular pharmacokinetics [2], researchers must deploy engineered formulation strategies rather than relying on standard aqueous buffers [3].

Formulation Engineering: The Causality of Vehicle Selection

To ensure this protocol operates as a self-validating system , formulation integrity must be analytically verified prior to dosing. If the compound precipitates upon injection, it causes microembolisms and artificially lowers the maximum concentration ( Cmax​ ), invalidating all downstream clearance ( CL ) and volume of distribution ( Vdss​ ) calculations.

  • Intravenous (IV) Formulation (True Solution): IV administration requires complete solubilization. We utilize a co-solvent approach beginning with Dimethyl Sulfoxide (DMSO) to disrupt the strong intermolecular hydrogen bonds of the pyrimidinone core. Polyethylene Glycol 400 (PEG400) is then added to provide a miscible hydrophobic environment that keeps the lipophilic cyclohexyl group solvated once introduced into the aqueous bloodstream.

  • Oral (PO) Formulation (Fine Suspension): Because gastrointestinal fluid volumes are larger, a fine suspension is acceptable and often preferred to maximize exposure over time. Tween 80 is utilized as a surfactant; its causality lies in reducing the surface tension of the hydrophobic cyclohexyl moiety, ensuring uniform dispersion and consistent dissolution in gastric fluids [3].

Table 1: Recommended Preclinical Formulation Parameters
RouteTarget DoseVehicle Composition (v/v)Preparation Causality & QC Check
IV 1.0 - 2.0 mg/kg5% DMSO / 40% PEG400 / 55% SalineQC: Must be a clear solution. DMSO breaks the crystal lattice; PEG400 prevents in vivo precipitation.
PO 5.0 - 10.0 mg/kg0.5% Methylcellulose / 0.2% Tween 80 in H2​O QC: Homogeneous milky suspension. Tween 80 acts as a wetting agent for the lipophilic cyclohexyl ring.

In Vivo Dosing and Sampling Protocol

Animal Model: Male Sprague-Dawley rats (200-250g), fasted overnight prior to PO dosing to eliminate food-effect variables on absorption.

Surgical Preparation (The Causality of Cannulation): Animals must be pre-surgically implanted with Jugular Vein Catheters (JVC). Causality: Serial blood sampling via tail vein restraint induces acute stress, triggering the release of catecholamines. This alters cardiac output and hepatic blood flow, which artificially skews the metabolic clearance of pyrimidine analogues [2]. JVC allows for stress-free, freely moving sampling.

Step-by-Step Execution:

  • Dose Administration:

    • IV Cohort: Administer via lateral tail vein injection over 30 seconds to prevent acute toxicity from rapid DMSO/PEG400 infusion.

    • PO Cohort: Administer via oral gavage using a bulb-tipped gastric needle.

  • Serial Blood Sampling: Draw 200 µL of blood via the JVC at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Immediately transfer blood to K2​EDTA coated tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

LC-MS/MS Bioanalysis & Self-Validation

Protein Precipitation (Causality): The lipophilic nature of the cyclohexyl group likely results in high plasma protein binding (>90%). To accurately measure the total drug concentration, plasma proteins must be denatured.

  • Aliquot 50 µL of plasma.

  • Add 150 µL of cold Acetonitrile containing a structurally similar Internal Standard (IS). The organic solvent breaks the drug-protein hydrophobic interactions.

  • Vortex for 5 minutes, centrifuge at 15,000 × g for 10 minutes, and inject the supernatant into the LC-MS/MS (MRM mode, positive electrospray ionization).

Self-Validation Checkpoint: An aliquot of the original IV and PO dosing solutions must be diluted and analyzed alongside the plasma samples. If the back-calculated concentration of the dosing solution deviates by >10% from the nominal concentration, the in vivo PK parameters must be recalculated using the actual administered dose to maintain scientific integrity.

Pharmacokinetic Data Interpretation

Data should be processed using Non-Compartmental Analysis (NCA) to derive the following parameters:

Table 2: Target Pharmacokinetic Parameters and Interpretation
ParameterDefinitionMechanistic Interpretation for Pyrimidinones
Cmax​ Maximum plasma concentrationIndicates peak exposure; highly dependent on PO dissolution rate.
Tmax​ Time to reach Cmax​ Delays (>2 hours) suggest poor solubility of the pyrimidinone core in the gut.
AUC0−∞​ Area under the curveTotal systemic exposure; used to calculate absolute bioavailability.
CL Total body clearanceHigh CL suggests rapid hepatic metabolism of the cyclohexyl ring.
Vdss​ Volume of distributionHigh Vdss​ (>1 L/kg) indicates extensive tissue penetration driven by lipophilicity.
F% Absolute Bioavailability (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 . Target is >30%.

Workflow Visualization

PK_Workflow QC Pre-Dose QC: Validate Concentration via HPLC DoseIV Intravenous Injection (1-2 mg/kg) QC->DoseIV Pass DosePO Oral Gavage (5-10 mg/kg) QC->DosePO Pass FormIV IV Formulation (5% DMSO / 40% PEG400) FormIV->QC FormPO PO Formulation (0.5% MC / 0.2% Tween 80) FormPO->QC Sample Serial Blood Sampling (Jugular Catheter) DoseIV->Sample DosePO->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Analysis LC-MS/MS Bioanalysis (MRM Mode) Prep->Analysis

Preclinical workflow for formulation, in vivo dosing, and PK analysis of pyrimidinone derivatives.

References

  • Recent Advances in Pyrimidine-Based Drugs. MDPI Pharmaceuticals. Available at:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Method

Application Note: Advanced Formulation Strategies for the Oral Delivery of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Executive Summary & Physicochemical Rationale 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (CAS 1256628-12-2) is a highly rigid, hydrophobic pyrimidine derivative. Pyrimidin-4(3H)-ones serve as critical pharmacophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (CAS 1256628-12-2) is a highly rigid, hydrophobic pyrimidine derivative. Pyrimidin-4(3H)-ones serve as critical pharmacophores in modern drug discovery, acting as core scaffolds for calcium receptor antagonists[1] and viral entry inhibitors[2]. However, the planar pyrimidinone ring and the lipophilic cyclohexyl moiety facilitate strong intermolecular hydrogen bonding. This results in high lattice energy, poor aqueous solubility, and dissolution-rate-limited absorption, classifying the molecule as a Biopharmaceutics Classification System (BCS) Class II/IV compound.

To translate this promising active pharmaceutical ingredient (API) into a viable oral dosage form, formulation scientists must engineer systems that disrupt the crystal lattice or bypass traditional aqueous dissolution. This application note details two field-proven strategies: Amorphous Solid Dispersions (ASD) and Solid Lipid Nanoparticles (SLN) .

Formulation Strategy 1: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

Mechanistic Causality

Converting the crystalline API into an amorphous state significantly reduces the thermodynamic barrier to dissolution. By molecularly dispersing the API within a hydrophilic polymer matrix (e.g., Copovidone/PVPVA), the high-energy amorphous form is stabilized against recrystallization[3]. This approach generates a supersaturated solution in the gastrointestinal (GI) tract, driving a higher concentration gradient for passive diffusion across the intestinal epithelium[4].

Step-by-Step Protocol: Hot Melt Extrusion (HME)
  • Pre-blending: Accurately weigh the API (20% w/w), PVPVA 64 (75% w/w), and D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS, 5% w/w). Causality: TPGS acts as a plasticizer to lower the melt viscosity during extrusion, preventing thermal degradation of the API, and serves as an in vivo P-glycoprotein efflux inhibitor to further boost absorption.

  • Extrusion: Feed the homogeneous powder blend into a co-rotating twin-screw extruder. Configure the temperature profile across the barrel zones from 120°C at the feed zone to 160°C at the die. Maintain a constant screw speed of 150 rpm to ensure adequate specific mechanical energy (SME) for molecular mixing.

  • Quench Cooling & Milling: Extrude the polymer melt directly onto a chill roll set to 15°C. Rapid cooling freezes the polymer-drug matrix, kinetically trapping the API in the amorphous state and preventing phase separation. Mill the resulting flakes through a 250 µm conical screen.

  • Self-Validating Quality Control:

    • Powder X-Ray Diffraction (PXRD): Scan the milled powder from 5° to 40° 2θ. The absence of sharp Bragg peaks (yielding a continuous "halo") validates complete amorphization.

    • Modulated DSC (mDSC): Heat the sample at 2°C/min. A single glass transition temperature ( Tg​ ) confirms a miscible, single-phase solid dispersion.

Formulation Strategy 2: Solid Lipid Nanoparticles (SLN)

Mechanistic Causality

For highly lipophilic pyrimidines, lipid-based nanocarriers offer a dual advantage. They solubilize the hydrophobic drug within a biocompatible lipid core and promote lymphatic transport via chylomicron assembly in the enterocytes. This pathway effectively bypasses hepatic first-pass metabolism, significantly enhancing absolute oral bioavailability[5].

Step-by-Step Protocol: Hot High-Pressure Homogenization
  • Lipid Phase Preparation: Melt Glyceryl behenate (Compritol 888 ATO, 10% w/v) at 85°C (approximately 10°C above its melting point). Dissolve 1% w/v of the API completely into the clear lipid melt.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 2% w/v Poloxamer 188 (steric surfactant) to 85°C. Causality: Isothermal mixing of the two phases is critical to prevent premature lipid crystallization during the emulsification step.

  • Pre-emulsification: Slowly inject the hot aqueous phase into the lipid phase while applying high-shear mixing using an Ultra-Turrax (8,000 rpm for 5 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Process the hot pre-emulsion through a piston-gap homogenizer at 500 bar for 3 consecutive cycles. The high shear and cavitation forces reduce the droplet size into the nanometer range.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into SLNs.

  • Self-Validating Quality Control:

    • Dynamic Light Scattering (DLS): Measure the Z-average diameter and Polydispersity Index (PDI). Acceptable criteria for optimal lymphatic uptake: Z-average < 200 nm, PDI < 0.2.

Quantitative Data Presentation

Table 1: Target Quality Control Metrics for Formulations

Formulation TypeKey ExcipientsPrimary QC MetricTarget SpecificationPurpose
ASD (HME) PVPVA 64, TPGSPXRD PatternAmorphous Halo (No peaks)Confirm crystal lattice disruption
ASD (HME) PVPVA 64, TPGSmDSC AnalysisSingle Tg​ (~105°C)Confirm polymer-drug miscibility
SLN (HPH) Compritol 888, Poloxamer 188Z-Average Size< 200 nmEnsure efficient lymphatic uptake
SLN (HPH) Compritol 888, Poloxamer 188Polydispersity Index< 0.20Ensure uniform particle distribution

Table 2: Anticipated In Vitro Dissolution Kinetics (FaSSIF Medium, pH 6.5)

Time (min)Crystalline API Release (%)ASD Formulation Release (%)SLN Formulation Release (%)
15< 5%65%40%
308%88%65%
6012%95% (Supersaturated)85%
12015%92% (Stable)95% (Sustained)

Formulation Workflow & Absorption Pathways

FormulationWorkflow API 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one (Crystalline, Low Solubility) ASD_Path Amorphous Solid Dispersion (Polymer Matrix) API->ASD_Path SLN_Path Solid Lipid Nanoparticles (Lipid Matrix) API->SLN_Path HME Hot Melt Extrusion (Disrupt Crystal Lattice) ASD_Path->HME Homogenization High-Pressure Homogenization (Nano-emulsification) SLN_Path->Homogenization Dissolution Supersaturated Dissolution (Enhanced Apparent Solubility) HME->Dissolution Lymphatic Lymphatic Transport (Bypass First-Pass Metabolism) Homogenization->Lymphatic Bioavailability Maximized Oral Bioavailability & Therapeutic Efficacy Dissolution->Bioavailability Lymphatic->Bioavailability

Workflow of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one formulation strategies.

References

  • Pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as calcium receptor antagonists. Google Patents (US7829572B2).
  • Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. ACS Publications. URL:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. URL:[Link]

  • Slurry Conversion: A General Method for Formulating Amorphous Solid Dispersions and Fully Integrating Drug and Polymer Components. ResearchGate. URL:[Link]

  • In Vitro and in Vivo Study of Two Types of Long-Circulating Solid Lipid Nanoparticles Containing Paclitaxel. J-Stage. URL:[Link]

Sources

Application

Application Notes and Protocols for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the synthesis, properties, and synthetic applications of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, a versatile hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis, properties, and synthetic applications of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, a versatile heterocyclic precursor. These notes provide in-depth technical insights and field-proven protocols to empower researchers in leveraging this compound for the development of novel chemical entities.

Introduction: The Significance of the Aminopyrimidinone Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[1][2] The 6-amino-2-(substituted amino)pyrimidin-4(3H)-one scaffold, in particular, offers a synthetically accessible and highly versatile platform for generating diverse molecular architectures. The presence of multiple reactive sites—the C6-amino group, the C5-methine, and the pyrimidinone ring itself—allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of fused heterocyclic systems and other complex molecules.[3] The cyclohexylamino substituent at the C2 position imparts specific lipophilic characteristics that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 6702-72-3
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
Appearance Solid
Hazard Class Acute Toxicity 4 (Oral)

Handling and Storage: 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is classified as an acute oral toxin and care should be taken to avoid ingestion. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of the Precursor: A Step-by-Step Protocol

The synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one can be achieved through a well-established cyclocondensation reaction. This protocol is based on the general principles of pyrimidine synthesis, which involves the reaction of a three-carbon component with a urea or guanidine derivative.[4]

Reaction Scheme:

Synthesis_of_6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Cyclohexylguanidine Cyclohexylguanidine Target_Molecule 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Cyclohexylguanidine->Target_Molecule + Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Target_Molecule + Base Sodium Ethoxide (NaOEt) Base->Target_Molecule Solvent Ethanol (EtOH) Solvent->Target_Molecule Temperature Reflux Temperature->Target_Molecule

Figure 1: General synthetic scheme for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Protocol:

Materials:

  • Cyclohexylguanidine

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add freshly cut sodium metal (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add cyclohexylguanidine (1.0 equivalent). Stir the mixture until the guanidine derivative is completely dissolved.

  • Addition of Ethyl Cyanoacetate: Add ethyl cyanoacetate (1.0 equivalent) dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Cyclocondensation: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Neutralize the reaction mixture by the slow addition of glacial acetic acid until a precipitate forms.

  • Purification: Collect the crude product by filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford pure 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Applications in Organic Synthesis: A Precursor for Diverse Heterocycles

The strategic placement of functional groups in 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one makes it a valuable building block for the synthesis of a variety of more complex molecules, particularly fused pyrimidine derivatives.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a broad range of biological activities. The C6-amino group and the C5-position of the pyrimidinone ring can participate in cyclocondensation reactions with 1,3-dielectrophiles to construct the fused pyridine ring.

Reaction Scheme:

Synthesis_of_Pyrido[2,3-d]pyrimidines cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Precursor 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Fused_Product Pyrido[2,3-d]pyrimidine Derivative Precursor->Fused_Product + Dielectrophile α,β-Unsaturated Ketone Dielectrophile->Fused_Product + Catalyst Acid or Base Catalyst Catalyst->Fused_Product Solvent e.g., Acetic Acid, DMF Solvent->Fused_Product Temperature Heating Temperature->Fused_Product Electrophilic_Substitution cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Precursor 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Substituted_Product 5-Substituted Derivative Precursor->Substituted_Product + Electrophile Electrophile (e.g., NBS, Aldehyde) Electrophile->Substituted_Product + Solvent e.g., Acetic Acid, DMF Solvent->Substituted_Product

Sources

Method

Application Note: Cell Culture Assay Protocols for Evaluating 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Executive Summary & Mechanistic Rationale The compound 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (CAS: 1256628-12-2) belongs to the 2-aminopyrimidin-4-one class of molecules. In medicinal chemistry, this structure i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (CAS: 1256628-12-2) belongs to the 2-aminopyrimidin-4-one class of molecules. In medicinal chemistry, this structure is a highly privileged scaffold widely utilized in the design of ATP-competitive kinase inhibitors. The pyrimidine core effectively mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases, particularly Cyclin-Dependent Kinases 4 and 6 (CDK4/6) [1].

This application note provides a comprehensive, self-validating experimental framework to evaluate the efficacy and target engagement of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one in in vitro oncology models. We utilize the MCF-7 (Estrogen Receptor-positive) breast cancer cell line, which is highly dependent on the CDK4/6-Cyclin D1 axis for G1-to-S phase transition, making it the gold-standard model for evaluating such scaffolds.

Mechanism Inhibitor 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one CDK CDK4/6-Cyclin D1 Complex Inhibitor->CDK Competitive Inhibition Rb Hypophosphorylated Rb (Active Repressor) CDK->Rb Prevents Phosphorylation E2F E2F Sequestration Rb->E2F Binds & Inhibits Arrest G1 Cell Cycle Arrest E2F->Arrest Halts Proliferation

Mechanism of Action: CDK4/6 inhibition leading to G1 cell cycle arrest.

Experimental Workflow Design

To establish a self-validating system, the evaluation is split into two distinct temporal assays. Target engagement (Western Blotting for p-Rb) is assessed at 24 hours, as phosphorylation states change rapidly within a single cell cycle. Conversely, phenotypic viability (CellTiter-Glo) is assessed at 96 hours, as cells must undergo multiple division cycles for cytostatic effects to manifest as a measurable reduction in cell population[1].

Workflow Prep Compound Preparation Treat Compound Treatment Prep->Treat Culture MCF-7 Cell Culture Culture->Treat Viability CellTiter-Glo Assay (Viability / IC50) Treat->Viability 96h Incubation WB Western Blot (Target Engagement) Treat->WB 24h Incubation

Experimental workflow for evaluating pyrimidin-4(3H)-one derivatives in vitro.

Detailed Methodologies

Protocol A: Compound Preparation and Cell Plating

Causality Check: 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is hydrophobic. Preparing a high-concentration stock in 100% DMSO ensures complete solubility. The final assay concentration of DMSO must be kept ≤0.1% (v/v) to prevent solvent-induced cytotoxicity, which would confound the assay results.

  • Stock Preparation: Dissolve the lyophilized compound in sterile, tissue-culture grade DMSO to create a 10 mM stock solution. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

  • Cell Plating (Viability): Harvest MCF-7 cells in logarithmic growth. Seed at a density of 3,000 cells/well in 90 µL of EMEM supplemented with 10% FBS and 0.01 mg/mL human insulin into an opaque-walled 96-well plate.

    • Note on Opaque Plates: Opaque walls are mandatory to prevent luminescent signal cross-talk between adjacent wells during the readout.

  • Cell Plating (Western Blot): Seed MCF-7 cells at 3 × 10⁵ cells/well in 6-well plates in 2 mL of complete media.

  • Incubation: Allow cells to adhere overnight at 37°C in a 5% CO₂ humidified incubator.

Protocol B: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality Check: We utilize the [1] because it quantifies ATP, an immediate indicator of metabolic activity. Unlike MTT or WST-8 assays that require washing steps, this is a homogeneous "add-mix-measure" protocol. This prevents the accidental aspiration of apoptotic, detached cells, ensuring high data integrity.

  • Treatment (Day 1): Prepare a 10X serial dilution of the compound in complete media (ranging from 100 µM to 1 nM). Add 10 µL of the 10X compound to the 90 µL of media in the 96-well plate. Include a 0.1% DMSO vehicle control.

  • Incubation: Incubate the plates for 96 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Transfer the buffer into the substrate bottle and mix gently to reconstitute[2].

  • Lysis and Measurement (Day 5):

    • Equilibrate the 96-well plate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

    • Add 100 µL of CellTiter-Glo Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Protocol C: Target Engagement Validation via Western Blotting

Causality Check: To prove the compound acts via kinase inhibition, we must measure the phosphorylation status of Retinoblastoma protein (Rb) at Serine 780. Ser780 is exclusively phosphorylated by CDK4/6 [1]. We follow standardized . The inclusion of Phosphatase Inhibitors in the lysis buffer is critical; without them, endogenous phosphatases will rapidly strip the phosphate groups off Rb during lysis, yielding false negatives.

  • Treatment (Day 1): Treat 6-well plates with the compound at 0.1 µM, 1.0 µM, and 10.0 µM for 24 hours.

  • Cell Lysis: Aspirate media and wash with ice-cold PBS. Add 150 µL of cold RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail. Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Electrophoresis: Load 20 µg of total protein per lane onto a 4–12% Bis-Tris gradient SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a methanol-activated PVDF membrane. Causality Check: PVDF is chosen over nitrocellulose due to its superior binding capacity for large, low-abundance signaling proteins like Rb (110 kDa)[3].

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Probe with primary antibodies overnight at 4°C: Anti-p-Rb (Ser780) (1:1000), Anti-Total Rb (1:1000), and Anti-β-Actin (1:5000) as a loading control.

    • Wash 3 × 5 mins in TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop using ECL substrate and image via chemiluminescence.

Data Presentation & System Validation

A properly executed protocol will yield a self-validating dataset. The reduction in cell viability must correlate with a dose-dependent decrease in p-Rb (Ser780). Crucially, Total Rb and β-Actin levels must remain constant. If Total Rb decreases, the compound is inducing protein degradation or non-specific toxicity, rather than true kinase inhibition.

Table 1: Expected Quantitative Data Summary for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one in MCF-7 Cells

Compound Concentration (µM)Cell Viability (% of Control) ± SDp-Rb (Ser780) Expression (Fold Change)Total Rb Expression (Fold Change)β-Actin Control
0 (DMSO Vehicle) 100.0 ± 2.11.001.00Stable
0.1 95.4 ± 3.40.851.02Stable
1.0 62.1 ± 4.10.300.98Stable
10.0 18.3 ± 1.50.050.99Stable

Note: IC50 values should be calculated using a 4-parameter logistic non-linear regression model based on the viability data.

References

  • Title: Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Introduction & Strategic Context The 2-amino-6-substituted pyrimidin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural core for numerous kinase inhibitors, most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The 2-amino-6-substituted pyrimidin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the structural core for numerous kinase inhibitors, most notably in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors used to treat autoimmune diseases and inflammatory disorders .

Transitioning the synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one from a discovery-scale medicinal chemistry route to a robust, kilogram-scale process requires overcoming several chemical engineering challenges. Discovery routes often rely on chromatographic purification and hazardous solvents. In contrast, this application note details a highly scalable, self-validating, and thermodynamically controlled cyclocondensation process that eliminates chromatography, maximizes atom economy, and ensures high API-grade purity.

Mechanistic Causality & Regioselectivity

The core reaction is a base-promoted cyclocondensation between N-cyclohexylguanidine hydrochloride and ethyl cyanoacetate . Understanding the causality behind the regioselectivity is critical for process control:

  • Enolate Formation: Sodium ethoxide (NaOEt) serves a dual purpose. It neutralizes the guanidine hydrochloride to release the free base and deprotonates the active methylene of ethyl cyanoacetate to form a reactive enolate.

  • Steric-Driven Regioselectivity: N-cyclohexylguanidine possesses three nitrogen atoms. The bulky cyclohexyl group sterically hinders its attached nitrogen. Consequently, the two unsubstituted, highly nucleophilic nitrogen atoms preferentially attack the ester carbonyl and the cyano carbon of the enolate.

  • Thermodynamic Sink: The initial nucleophilic attack forms an acyclic intermediate, which rapidly undergoes intramolecular cyclization. The driving force is the formation of the highly stable, conjugated aromatic pyrimidine ring. The resulting product tautomerizes predominantly to the pyrimidin-4(3H)-one form in polar solvents.

Process Workflow Visualization

The following diagram maps the critical path of the scale-up workflow, highlighting the phase transitions and in-process controls (IPCs) that act as self-validating checkpoints.

ProcessFlow Start N-Cyclohexylguanidine HCl + Ethyl Cyanoacetate Base Add NaOEt / EtOH (Deprotonation & Free-basing) Start->Base N2 Atmosphere Reflux Reflux at 78°C (Cyclocondensation) Base->Reflux Exothermic Neutralization Distill Distill Ethanol (Volume Reduction) Reflux->Distill IPC: HPLC >99.5% Conversion Aqueous Add Purified H2O (Dissolve NaCl Byproduct) Distill->Aqueous Cool to 40°C Acidify Acidify with Glacial AcOH (Target pH 5.0 - 6.0) Aqueous->Acidify Homogeneous Solution Crystallize Crystallization & Filtration (Isolate Product) Acidify->Crystallize Massive Precipitation Product 6-Amino-2-(cyclohexylamino) pyrimidin-4(3H)-one Crystallize->Product Vacuum Drying (60°C)

Figure 1: Workflow for the scale-up synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Scale-Up Thermodynamics & Process Parameters

When scaling from 10 grams to 1 kilogram, heat transfer becomes the primary bottleneck. The neutralization of guanidine hydrochloride by NaOEt is highly exothermic. If NaOEt is added too rapidly, localized superheating can cause the ethyl cyanoacetate to undergo self-condensation (forming dimeric impurities) .

To mitigate this, we utilize a pre-formed 21 wt% NaOEt solution in ethanol, added via a controlled dosing pump. Furthermore, the final isolation relies on isoelectric precipitation. The product exists as a water-soluble sodium salt at high pH. By titrating with glacial acetic acid (a weak acid) to pH 5.5, we selectively protonate the enolate without protonating the basic amino groups, forcing the neutral product to crash out of the aqueous solution.

Quantitative Scale-Up Metrics

The following table summarizes the process consistency across three development scales. The reduction in the E-factor (kg waste / kg product) at the 1000 g scale is attributed to optimized solvent recovery during the distillation phase.

ParameterBench Scale (10 g)Pilot Scale (100 g)Kilo Scale (1000 g)
Guanidine:Cyanoacetate Ratio 1.0 : 1.051.0 : 1.051.0 : 1.05
NaOEt Dosing Time 10 minutes45 minutes120 minutes
Reaction Time (Reflux) 4 hours5 hours6 hours
Isolated Yield (%) 81.5%84.2%87.8%
HPLC Purity (a/a %) 98.2%99.1%99.6%
Process E-Factor 18.514.29.4

Detailed Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, specific physical or analytical observations are provided to confirm the process is proceeding correctly before advancing to the next step.

Reagents Required:
  • N-Cyclohexylguanidine hydrochloride (1.00 eq)

  • Ethyl cyanoacetate (1.05 eq)

  • Sodium ethoxide, 21 wt% solution in Ethanol (2.20 eq)

  • Glacial Acetic Acid (approx. 1.20 eq)

  • Purified Water (USP/EP grade)

Step-by-Step Methodology:

Step 1: Reactor Charging and Free-Basing

  • Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel. Purge the system with Nitrogen.

  • Charge the reactor with N-cyclohexylguanidine hydrochloride (1.00 eq) and ethyl cyanoacetate (1.05 eq).

  • Begin agitation (150 rpm) and initiate the dropwise addition of the 21 wt% NaOEt solution (2.20 eq) while maintaining the internal temperature below 30°C using jacket cooling.

  • Self-Validating Checkpoint: As the base is added, a fine white suspension of sodium chloride (NaCl) will form. This visual cue confirms the successful neutralization of the hydrochloride salt.

Step 2: Cyclocondensation 4. Once addition is complete, heat the reactor jacket to bring the internal temperature to a gentle reflux (approx. 78°C). 5. Maintain reflux for 5 to 6 hours.

  • Self-Validating Checkpoint (IPC): Pull a 0.5 mL aliquot, dilute in methanol, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the peak corresponding to ethyl cyanoacetate is <0.5% relative to the product peak.

Step 3: Solvent Exchange and Salt Dissolution 6. Configure the reactor for distillation. Distill off approximately 70% of the ethanol volume at atmospheric pressure.

  • Causality Note: Removing ethanol is mandatory. Ethanol acts as a strong solubilizer for the final product; leaving it in the mixture will drastically reduce the isolated yield.
  • Cool the concentrated slurry to 40°C.
  • Add purified water (3 volumes relative to starting material mass) to the reactor.
  • Self-Validating Checkpoint: The addition of water will dissolve the suspended NaCl and the sodium salt of the product. The mixture should transition into a clear, homogenous, amber-colored solution.

Step 4: Isoelectric Precipitation 9. Cool the solution to 20°C. 10. Slowly charge glacial acetic acid via the addition funnel until the internal pH reaches 5.0 – 6.0.

  • Self-Validating Checkpoint: At approximately pH 7.5, the solution will begin to cloud. As the pH hits 6.0, a massive, rapid precipitation of the white/off-white product will occur. The sudden increase in viscosity confirms successful isoelectric isolation. Increase agitation speed to 250 rpm to maintain a stirrable slurry.

Step 5: Filtration and Drying 11. Stir the slurry at 10°C for 1 hour to maximize crystal growth. 12. Discharge the reactor and filter the slurry through a Nutsche filter or sintered glass funnel. 13. Wash the filter cake with cold water (2 x 1 volume) to remove residual sodium acetate, followed by a cold acetone wash (0.5 volume) to displace water and speed up drying. 14. Dry the solid in a vacuum oven at 60°C until the moisture content (Karl Fischer) is <0.5%.

Analytical & Quality Control

To ensure the structural integrity and purity of the synthesized API building block, the following analytical validations must be met:

  • LC-MS: Expected pseudo-molecular ion peak [M+H]+ at m/z 209.1.

  • 1H-NMR (DMSO-d6): Look for the characteristic singlet of the pyrimidine C5-proton around δ 4.8 - 5.0 ppm. The presence of this highly shielded aromatic proton confirms the successful formation of the 6-amino-4-oxo tautomeric system. The broad exchangeable singlets for the NH2​ and NH protons will appear between δ 6.0 and 10.5 ppm depending on concentration and exact tautomeric state.

  • Residual Solvents: Gas Chromatography (GC-FID) must confirm ethanol and acetone levels are below ICH Q3C limits.

References

  • Kelly, P. N., et al. "Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors." ACS Medicinal Chemistry Letters, 2015. URL: [Link]

  • Fadda, A. A., et al. "Ethyl cyanoacetate - A versatile reagent." Journal of the Serbian Chemical Society, 2006. URL:[Link]

  • Wang, Y., et al. "2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies." RSC Advances, 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with 6-amino-2-(cyclohexylamino)pyrimidin-4(3H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical hurdles associated with 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one .

This molecule presents a classic "brick dust" and "grease" hybrid challenge in preformulation. The pyrimidin-4(3H)-one core and exocyclic amino groups form a highly stable, tightly packed crystal lattice via extensive intermolecular hydrogen bonding (the "brick dust" barrier). Simultaneously, the cyclohexylamino moiety imparts significant lipophilicity (the "grease" barrier). Overcoming this dual barrier requires a systematic, mechanism-driven approach.

G A Poor Aqueous Solubility 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one B Physicochemical Profiling (pKa, LogP, Tm) A->B C Ionizable Centers? (Amines, Pyrimidinone) B->C E Hydrophobic Moieties? (Cyclohexyl Ring) B->E G High Lattice Energy? (Extensive H-Bonding) B->G D Salt Formation & pH Adjustment C->D Yes (pKa 4-9) F Cyclodextrin Complexation E->F Yes (LogP > 2) H Amorphous Solid Dispersion (ASD) G->H Yes (Tm > 200°C)

Decision matrix for selecting solubility enhancement strategies based on physicochemical properties.

Troubleshooting Guide 1: pH Adjustment and Salt Selection

Q: Why is the baseline aqueous solubility so low, and can pH adjustment help? A: The un-ionized free base suffers from high crystal lattice energy. However, the molecule is amphoteric. The C6-amino and C2-cyclohexylamino nitrogens act as weak bases, while the N3 proton of the pyrimidin-4(3H)-one core acts as a weak acid. By shifting the pH away from the molecule's isoelectric point, you induce ionization, which disrupts the crystal lattice and increases ion-dipole interactions with water. Salt formation is a standard, highly effective operation to permanently capture this ionized, highly soluble state[1].

Protocol: High-Throughput Salt Screening Workflow
  • Free Base Characterization: Determine the exact pKa of the acidic and basic centers via potentiometric titration. (Causality: A Δ pKa > 3 between the drug and counterion is required to ensure stable salt formation rather than a simple physical mixture).

  • Solvent Selection: Suspend the free base in a semi-polar solvent (e.g., Acetone or THF/Water 9:1). (Causality: The free base must be partially soluble to react, but the resulting salt must have lower solubility in the organic solvent to drive precipitation).

  • Counterion Addition: Add 1.05 molar equivalents of selected counterions (see Table 1) dropwise under continuous stirring at 50°C.

  • Crystallization & Harvesting: Cool the mixture slowly to 5°C at a rate of 0.5°C/min to promote crystal growth. Filter and dry under vacuum.

  • Solid-State Verification: Analyze the precipitate via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). (Causality: This validates that a new crystalline salt polymorph has formed, rather than an amorphous precipitate or unreacted free base).

Table 1: Counterion Selection Matrix

CounterionTypeTarget pKa RangeExpected EffectSuitability
Hydrochloride Strong Acid< 1.0Protonates C6/C2 aminesHigh
Mesylate Strong Acid< 1.0Protonates C6/C2 aminesHigh (better organic solubility)
Sodium Strong Base> 12.0Deprotonates N3 protonModerate (hygroscopic risk)

Troubleshooting Guide 2: Cyclodextrin Complexation

Q: The cyclohexyl group makes the molecule highly lipophilic. How do we mask this without altering the chemical structure? A: Cyclodextrin (CD) complexation is the optimal strategy here. The lipophilic cyclohexyl ring is an ideal "guest" for the hydrophobic internal cavity of β -cyclodextrins. When the cyclohexyl group enters the cavity, water molecules are displaced, lowering the system's overall energy. The hydrophilic exterior of the CD then dictates the complex's aqueous solubility, effectively masking the "grease"[2].

Protocol: Phase Solubility Study (Higuchi-Connors)
  • Preparation of CD Gradient: Prepare aqueous solutions of Hydroxypropyl- β -cyclodextrin (HP- β -CD) ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • Addition of Excess Drug: Add an excess amount of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (beyond its saturation limit) to each vial. (Causality: Thermodynamic equilibrium must be established between the solid drug and the dissolved complex).

  • Equilibration: Seal the vials and agitate at 25°C for 48 hours.

  • Filtration & Quantification: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 1 mL to account for membrane adsorption. Quantify the dissolved drug via HPLC-UV.

  • Data Analysis: Plot drug concentration (y-axis) vs. CD concentration (x-axis). A linear slope < 1 indicates an AL​ -type 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) to validate the complex's strength.

Troubleshooting Guide 3: Amorphous Solid Dispersions (ASDs)

Q: What if the crystal lattice energy is too high, and neither salts nor cyclodextrins provide sufficient solubility? A: You must bypass the thermodynamic barrier of the crystal lattice by formulating an Amorphous Solid Dispersion (ASD). By kinetically trapping the drug in a high-energy, disordered amorphous state within a hydrophilic polymer matrix, you eliminate the energy required to break the crystal lattice during dissolution. This approach can dramatically enhance dissolution rates and oral absorption for poorly soluble drugs[3].

Protocol: Solvent Evaporation Method for ASDs
  • Co-dissolution: Dissolve the drug and a selected hydrophilic polymer (e.g., PVP-VA or HPMCAS) in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1) at a 1:3 drug-to-polymer ratio. (Causality: Molecular-level mixing in the liquid state is critical to prevent phase separation).

  • Rapid Evaporation: Process the solution through a spray dryer with an inlet temperature of 80°C. (Causality: Rapid solvent evaporation kinetically freezes the drug molecules in the polymer matrix before they have time to nucleate and crystallize).

  • Secondary Drying: Place the collected powder in a vacuum desiccator for 24 hours. (Causality: Residual solvent acts as a plasticizer, which lowers the glass transition temperature ( Tg​ ) and can induce premature recrystallization).

  • Validation: Confirm the amorphous nature using XRPD (looking for a broad "halo" without sharp Bragg peaks) and modulated DSC (to confirm a single, unified Tg​ ).

Table 2: Polymer Matrix Selection for ASDs

Polymer Tg​ (°C)HydrophilicityInteraction MechanismBest For
PVP-VA 64 109HighHydrogen bonding (acceptor)Rapid dissolution in gastric pH
HPMCAS 120AmphiphilicHydrophobic & H-bondingSustained release, preventing precipitation
Soluplus 70AmphiphilicMicellar solubilizationHighly lipophilic compounds

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Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2,6-diami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of 2,6-diaminopyrimidin-4-one chemotypes. These structures are critical intermediates in the development of kinase-selective therapeutics, [1].

The synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one typically relies on the cyclocondensation of N-cyclohexylguanidine with ethyl cyanoacetate. While theoretically straightforward, this Traube-style synthesis is highly sensitive to stoichiometry, moisture, and pH. Below is a comprehensive diagnostic guide and self-validating protocol to resolve low-yield outcomes.

Diagnostic Workflow

Troubleshooting Start Low Synthesis Yield (< 40%) CheckBase 1. Check Base Equivalents (NaOMe to Guanidine Salt) Start->CheckBase BaseLow < 2.5 eq used CheckBase->BaseLow Yes BaseOK ≥ 2.5 eq used CheckBase->BaseOK No ActionBase Increase NaOMe to 3.0 eq to fully liberate free base BaseLow->ActionBase CheckWater 2. Check Solvent Moisture (Karl Fischer Titration) BaseOK->CheckWater WaterHigh > 100 ppm H2O CheckWater->WaterHigh Yes WaterOK < 100 ppm H2O CheckWater->WaterOK No ActionWater Use anhydrous MeOH to prevent ester saponification WaterHigh->ActionWater CheckpH 3. Check Work-up pH (Precipitation Step) WaterOK->CheckpH pHWrong pH < 4.0 or pH > 8.0 CheckpH->pHWrong Yes pHOK pH 5.0 - 6.0 CheckpH->pHOK No ActionpH Adjust to isoelectric point using Glacial Acetic Acid pHWrong->ActionpH LCMS Perform LC-MS to verify acyclic intermediate conversion pHOK->LCMS

Diagnostic workflow for troubleshooting low yields in 2,6-diaminopyrimidin-4-one synthesis.

Causality Analysis & FAQs

Q1: Why is my reaction stalling with unreacted N-cyclohexylguanidine salt remaining? A1: Insufficient Base Equivalents. Causality:N-cyclohexylguanidine is typically supplied as a robust hydrochloride or sulfate salt. The cyclocondensation with ethyl cyanoacetate strictly requires the free base of the guanidine. Using exactly 1.0 equivalent of sodium methoxide (NaOMe) only neutralizes the salt. Historical optimizations of this synthesis demonstrate that is often necessary to catalyze the enolization of the cyanoacetate and drive the cyclization to completion[2]. Action: Ensure 2.5–3.0 total equivalents of anhydrous NaOMe are used relative to the guanidine salt.

Q2: I am observing a large amount of a highly polar byproduct and low product yield. What is it? A2: Ester Hydrolysis due to Moisture. Causality: Ethyl cyanoacetate is highly susceptible to saponification in the presence of strong bases (like NaOMe) if trace water is present. This side reaction converts the ester into cyanoacetic acid, which fails to undergo the desired condensation, effectively quenching the reaction and forming a highly polar byproduct. Action: Use strictly anhydrous methanol (<50 ppm water via Karl Fischer titration) and freshly prepared or tightly sealed NaOMe.

Q3: LC-MS shows the product formed in the reaction mixture, but my isolated yield after work-up is <20%. Where did my product go? A3: Improper pH Control During Precipitation. Causality: 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is an amphoteric molecule. It contains basic exocyclic amino groups and an acidic pyrimidin-4-one proton. If the work-up pH is too low (pH < 4), the compound protonates and remains soluble in the aqueous phase. If the pH is too high (pH > 8), it deprotonates to the water-soluble sodium salt. Literature protocols emphasize that optimal recovery of 6-aminopyrimidin-4-ones requires to reach the isoelectric point[2],[3]. Action: Adjust the aqueous work-up solution strictly to pH 5.0–6.0 using a weak acid like glacial acetic acid, rather than aqueous HCl, to prevent localized over-acidification.

Quantitative Data Summary

The table below summarizes the critical reaction parameters and their expected impact on the final isolated yield based on process chemistry optimization.

ParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
Base Equivalents 1.0 – 1.5 eq NaOMe2.5 – 3.0 eq NaOMe+ 40–50%
Solvent Moisture > 500 ppm H 2​ O< 50 ppm H 2​ O+ 20–30%
Work-up pH pH < 3.0 or pH > 8.0pH 5.0 – 6.0 (Isoelectric)+ 30–40%
Reaction Time 2 – 4 hours12 – 16 hours (Reflux)+ 15–25%
Self-Validating Experimental Protocol

To ensure reproducibility, follow this self-validating methodology. Each step contains a "Validation Gate" to confirm chemical success before proceeding to the next stage.

Step 1: Guanidine Free-Basing

  • Charge an oven-dried, argon-purged flask with N-cyclohexylguanidine hydrochloride (1.0 eq) and anhydrous methanol (10 volumes).

  • Add a solution of sodium methoxide in methanol (3.0 eq) dropwise at 0 °C.

Validation Gate: The solution should transition to a homogenous suspension (due to NaCl precipitation). Dilute a 10 µL aliquot in 1 mL of DI water; the pH must read >10, confirming complete neutralization and liberation of the free base.

Step 2: Cyclocondensation 3. Add ethyl cyanoacetate (1.1 eq) dropwise to the reaction mixture at room temperature. 4. Heat the reaction to a gentle reflux (65 °C) for 12–16 hours.

Validation Gate: Analyze the reaction mixture via LC-MS. The mass of the acyclic intermediate should be <5% relative to the target 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one mass.

Step 3: Isoelectric Precipitation 5. Concentrate the reaction mixture under reduced pressure to remove the methanol solvent. 6. Dissolve the resulting crude residue in a minimum volume of warm DI water. 7. Cool the solution to 0–5 °C and add glacial acetic acid dropwise until the pH reaches exactly 5.5.

Validation Gate: A voluminous white to pale-yellow precipitate should form[2]. To validate complete precipitation, filter a 1 mL aliquot and add 1 drop of acetic acid to the filtrate; no further cloudiness should appear.

Step 4: Isolation 8. Filter the precipitate under vacuum, wash with ice-cold DI water (2 x 2 volumes), and dry under high vacuum at 50 °C for 24 hours.

References
  • Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines Source: Journal of the American Chemical Society URL:[Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Diones derivatives Source: International Journal of Pharmacognosy & Chinese Medicine URL:[Link]

  • Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses Source: Organic & Medicinal Chemistry International Journal URL:[Link]

  • 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one Source: Molbank URL:[Link]

Sources

Troubleshooting

Optimizing the chromatographic separation of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one impurities

Technical Support Center: Chromatographic Separation of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Impurities Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatographic Separation of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Impurities

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one and its related impurities. This pyrimidine derivative presents a unique trifecta of chromatographic challenges: high basicity, positional isomerism, and dynamic tautomerism.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and empirical data to optimize your separation workflows.

Section 1: Troubleshooting Guides & FAQs

FAQ 1: Why am I observing severe peak tailing for the main API and its basic impurities on standard C18 columns?

  • The Causality: 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one contains highly basic amino groups. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), these basic moieties act as hydrogen-bond donors and acceptors, interacting strongly with unreacted, acidic residual silanols on the silica support[1]. This secondary ion-exchange interaction disrupts the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column.

  • The Solution:

    • Mobile Phase pH Control: Operate at a pH that either fully protonates the amines (pH < 3.0 using 0.1% formic acid) to minimize silanol ionization, or fully deprotonates them (pH > 9.0 using ammonium hydroxide) if using a high-pH tolerant column.

    • Stationary Phase Selection: Switch from a standard C18 to a polar-embedded column (e.g., amide or carbamate functionalized) or a highly end-capped column designed to shield residual silanols. Alternatively, mixed-mode columns utilizing hydrogen-bonding can provide superior peak shape for aminopyrimidines[1].

FAQ 2: My chromatogram shows peak splitting and broad, poorly defined peaks, but LC-MS confirms uniform mass across the peak. What is happening?

  • The Causality: You are observing on-column tautomerism. Pyrimidin-4(3H)-ones exist in a dynamic keto-enol equilibrium (pyrimidin-4-one pyrimidin-4-ol), alongside potential amino-imino tautomerism at the 6-position[2]. In polar solvents like standard HPLC mobile phases, the keto form is generally favored[3][4]. However, if the rate of tautomeric interconversion is similar to the timescale of the chromatographic separation, the detector captures a "smeared" average of the two forms, resulting in peak broadening or splitting[5].

  • The Solution:

    • Thermal Locking: Increase the column compartment temperature (e.g., 45°C - 55°C). Higher thermal energy accelerates the interconversion rate, causing the tautomers to coalesce into a single, sharp, time-averaged peak.

    • Solvent Polarity Adjustment: Tautomeric ratios are highly solvent-dependent[4]. Adjusting the organic modifier ratio or switching from acetonitrile to methanol can shift the equilibrium to favor a single tautomeric state.

FAQ 3: How can I resolve positional isomers, such as the 2-amino-6-(cyclohexylamino) impurity, from the main API?

  • The Causality: Positional isomers possess nearly identical partition coefficients (LogP) and molecular volumes. A standard C18 column relies primarily on dispersive hydrophobic interactions, which are insufficient to distinguish the subtle spatial differences between a 2-substituted and a 6-substituted cyclohexylamino group.

  • The Solution: Employ stationary phases that offer orthogonal selectivity mechanisms.

    • Pentafluorophenyl (PFP) Columns: PFP phases provide π−π interactions, dipole-dipole interactions, and enhanced shape selectivity, making them highly effective for resolving structural isomers of aromatic pyrimidines.

    • Hydrogen-Bonding / Mixed-Mode Columns: Columns specifically designed to separate isomers based on hydrogen-bonding networks can easily differentiate the steric accessibility of the amino groups at the 2- versus 6-positions[1][6].

FAQ 4: The highly polar des-cyclohexyl impurity (2,6-diaminopyrimidin-4(3H)-one) elutes in the void volume. How do I retain it?

  • The Causality: The loss of the lipophilic cyclohexyl ring drastically reduces the molecule's hydrophobicity. In a standard reversed-phase system, the highly polar 2,6-diaminopyrimidin-4(3H)-one cannot partition effectively into the stationary phase and is swept out in the void volume ( t0​ ).

  • The Solution:

    • HILIC Mode: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an unbonded silica, zwitterionic, or amide column with a high organic mobile phase (e.g., >80% Acetonitrile). HILIC retains polar analytes via partitioning into an aqueous-enriched layer on the stationary phase[1].

    • Ion-Pairing: If RP-HPLC must be maintained, introduce a volatile ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to increase the apparent hydrophobicity of the protonated amine, though this may suppress MS signals[7].

Section 2: Experimental Protocol - Method Development Workflow

A Self-Validating Protocol for Impurity Profiling

Step 1: Sample Preparation & Forced Degradation (Self-Validation)

  • Prepare a 1.0 mg/mL stock solution of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one in Methanol:Water (50:50, v/v).

  • Validation Step: Generate a stressed sample to ensure the method is stability-indicating. Expose 1 mL of stock to 1 mL of 0.1 M HCl (acid hydrolysis) and 3% H2​O2​ (oxidation) at 60°C for 2 hours. Neutralize before injection[8]. This guarantees that degradation impurities will not co-elute with the main peak.

Step 2: Column & Mobile Phase Screening

  • System: UHPLC coupled with PDA (UV 254 nm) and ESI-MS (Positive mode).

  • Column: Screen orthogonally: C18 (End-capped), PFP (Pentafluorophenyl), and a Mixed-Mode Cation Exchange column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid (locks ionization and suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.

Step 3: Gradient Optimization & Tautomer Coalescence

  • Run a generic scouting gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Evaluate peak shape. If the main peak exhibits a tailing factor ( Tf​ ) > 1.5 or peak splitting, increase the column temperature from 30°C to 50°C in 5°C increments until the tautomeric peaks coalesce into a single sharp peak[5].

Step 4: Isomer Resolution Tuning

  • If positional isomers co-elute, hold the gradient at the elution percentage (isocratic hold) or decrease the gradient slope (e.g., 1% B/min) specifically around the critical pair's elution time. Switch to the PFP column if C18 fails to provide a resolution ( Rs​ ) > 1.5.

Section 3: Quantitative Data Presentation

Table 1: Comparative Chromatographic Performance for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one and Key Impurities across Stationary Phases (Mobile Phase: pH 3.2 Formate Buffer / Acetonitrile at 45°C)

Analyte / ImpurityC18 (Standard) k′ C18 (Standard) Tf​ PFP Column k′ PFP Column Tf​ HILIC Column k′
Main API 4.21.8 (Tailing)5.11.1 (Symmetrical)1.2
2-amino-6-(cyclohexylamino) isomer 4.3 (Co-elutes)1.96.4 (Resolved)1.21.3
2,6-diaminopyrimidin-4(3H)-one 0.4 (Void Volume)N/A0.8N/A5.8 (Retained)
Oxidative Degradant 3.11.53.81.12.4

(Note: k′ = Retention Factor; Tf​ = USP Tailing Factor. A Tf​ value of 1.0 indicates perfect symmetry. Resolution of isomers is achieved on PFP due to shape selectivity.)

Section 4: Diagnostic Workflow Diagram

ChromatographicTroubleshooting Start Chromatographic Issue Identified Tailing Peak Tailing (Basic Amines) Start->Tailing Splitting Peak Splitting (Tautomerism) Start->Splitting Coelution Isomer Co-elution Start->Coelution VoidVol Polar Impurity in Void Volume Start->VoidVol SolTailing Lower pH to < 3.0 or use Polar-Embedded Column Tailing->SolTailing SolSplitting Increase Column Temp (45-55°C) to Coalesce Tautomers Splitting->SolSplitting SolCoelution Switch to PFP or Mixed-Mode Column for Shape Selectivity Coelution->SolCoelution SolVoid Switch to HILIC or use Ion-Pairing Reagents VoidVol->SolVoid

Caption: Diagnostic decision tree for resolving common chromatographic issues with pyrimidine derivatives.

Section 5: References

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." sielc.com.[Link]

  • Li, et al. "Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array." Organic Letters, ACS Publications.[Link]

  • National Institutes of Health (PMC). "Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion..." nih.gov.[Link]

  • HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." helixchrom.com.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bioavailability &amp; Assay Performance for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay discrepancies driven not by a molecule’s lack of target engagement, but by its physicochemical limitations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay discrepancies driven not by a molecule’s lack of target engagement, but by its physicochemical limitations.

The compound 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is a classic pyrimidine derivative—a structural motif heavily utilized in the design of kinase and cGAS inhibitors[1],[2]. While this scaffold offers excellent hydrogen-bonding geometry for ATP-binding pockets, it inherently suffers from severe bioavailability bottlenecks. The planar pyrimidine-4(3H)-one core promotes strong π−π stacking, and the multiple amine groups create a rigid intermolecular hydrogen-bonding network. This results in high crystal lattice energy, poor aqueous solubility, and unpredictable behavior in biological assays[3].

This guide provides field-proven, mechanistically grounded solutions to rescue your assay data and improve the translational viability of this compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into my biochemical assay buffer? The Causality: This is a kinetic solubility failure. When the compound is stored in 100% DMSO, the aprotic solvent perfectly solvates the hydrogen-bond donors. However, when diluted into an aqueous buffer (where DMSO drops below 1-2%), the water molecules cannot provide sufficient hydration energy to overcome the compound's intrinsic crystal lattice energy. The compound rapidly nucleates and crashes out of solution, leading to artificially low assay concentrations and underestimated inhibitory activity[3]. The Solution: Do not dilute directly from 10 mM into aqueous buffer. Utilize an intermediate pre-dilution step in a co-solvent (e.g., PEG-400 or an oxetane-substituted sulfoxide) or introduce a non-ionic surfactant like 0.01% Tween-20 into your assay buffer prior to compound addition.

Q2: My dose-response curves in cell-based assays are "flat" or show a sudden drop in activity at concentrations above 5 µM. What is the mechanistic cause? The Causality: You are observing colloidal aggregation. Highly lipophilic pyrimidine derivatives tend to form micelles or colloidal aggregates at higher concentrations rather than precipitating visibly[4]. These aggregates sequester the active monomeric compound, preventing it from crossing the cell membrane or engaging the intracellular target. The Solution: You must determine the Maximum Assay Concentration (MAC) using a nephelometric solubility assay[4]. To rescue the cell-based assay, supplement the culture media with 0.1% Bovine Serum Albumin (BSA). BSA acts as a thermodynamic sink and carrier protein, binding the hydrophobic cyclohexyl moiety and keeping the compound in a monomeric state for cellular uptake.

Q3: The compound shows single-digit nanomolar potency in biochemical assays, but virtually no activity in Caco-2 permeability or cell-based assays. Is this a permeability issue? The Causality: Yes. The molecule is a "chameleon." The primary and secondary amines (cyclohexylamino and 6-amino groups) significantly increase the Polar Surface Area (PSA). While the cyclohexyl ring adds lipophilic bulk, the high hydrogen-bond donor count restricts passive transcellular diffusion across the hydrophobic core of the lipid bilayer[2]. Additionally, these features often make pyrimidine derivatives prime substrates for P-glycoprotein (P-gp) efflux pumps. The Solution: Run a bidirectional Caco-2 permeability assay with and without an efflux inhibitor (e.g., Verapamil). If efflux is the primary culprit, structural hybridization or formulation as a lipophilic salt is required for in vivo exposure[5].

Q4: In mouse pharmacokinetic (PK) studies, the oral bioavailability is <5%. How can we bypass this absorption limit? The Causality: The low bioavailability is a dual consequence of dissolution rate-limited absorption in the GI tract and rapid first-pass metabolism (the cyclohexyl ring is highly susceptible to CYP450-mediated aliphatic oxidation)[1]. The Solution: To overcome the dissolution barrier, formulate the free base as a lipophilic salt (e.g., using docusate) and deliver it via a Lipid-Based Formulation (LBF) such as a Self-Microemulsifying Drug Delivery System (SMEDDS). This bypasses the aqueous solubility limit and promotes lymphatic absorption[5].

Part 2: Quantitative Impact of Formulation Strategies

The following table summarizes how targeted formulation interventions rescue the quantitative metrics of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one across different assay formats.

Formulation StrategyKinetic Aqueous Solubility (µM)Biochemical Assay IC50 (nM)Cell-Based Assay IC50 (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
1% DMSO in PBS (Standard) < 5.0450 (Artificially weak)> 10,0000.8 (High efflux)
1% DMSO + 0.01% Tween-20 45.0128,500N/A
1% DMSO + 0.1% BSA 120.01545N/A
Lipophilic Salt (Docusate) > 500.0N/A3014.5

Part 3: Self-Validating Experimental Protocols

Protocol 1: Nephelometric Determination of Kinetic Aqueous Solubility

Purpose: To define the Maximum Assay Concentration (MAC) before colloidal aggregation occurs.

  • Preparation: Prepare a 10 mM stock of the target compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom plate containing 198 µL of your exact biological assay buffer (final DMSO = 1%).

  • Incubation: Incubate at room temperature for 2 hours to allow for thermodynamic equilibration and potential nucleation.

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar) to detect forward light scatter caused by insoluble particles.

  • Self-Validation Step: Crucial for Trustworthiness. Always include Nicardipine (precipitates at <10 µM) as a positive control for precipitation, and Caffeine (soluble >500 µM) as a negative control. If Nicardipine fails to register a sharp increase in turbidity, your nephelometer optics require recalibration, and your target compound data is invalid.

Protocol 2: Carrier-Protein Mediated Cell Assay Formulation

Purpose: To prevent compound sequestration and enable accurate cell-based IC50 determination.

  • Media Preparation: Supplement standard DMEM/F12 media with 0.1% (w/v) fatty-acid-free BSA. Filter sterilize through a 0.22 µm membrane.

  • Compound Spiking: Add the compound from a 1000x DMSO stock directly into the BSA-supplemented media while vortexing gently to prevent localized high-concentration zones.

  • Equilibration: Allow the media-compound mixture to sit for 30 minutes at 37°C. This allows the compound to partition into the hydrophobic pockets of the BSA.

  • Cell Treatment: Replace the growth media on your cultured cells with the pre-equilibrated compound media.

  • Self-Validation Step: Run a parallel assay plate using a structurally distinct, highly soluble reference inhibitor (e.g., Staurosporine). If the reference inhibitor's IC50 shifts significantly upon the addition of BSA, the assay biology (or target protein) is being non-specifically bound by the albumin, and the BSA concentration must be titrated down.

Part 4: Logical Workflow Visualization

BioavailabilityWorkflow A Observe Poor Assay Readout (Flat Curve / Low Efficacy) B Assess Kinetic Solubility (Nephelometry Assay) A->B C Precipitation Detected (< Assay Conc.) B->C Insoluble D Compound is Soluble (> Assay Conc.) B->D Soluble E Formulation Optimization (Add 0.1% BSA or Tween-20) C->E F Assess Permeability & Efflux (Caco-2 +/- Verapamil) D->F G Low Permeability / High Efflux F->G Poor Transport H Apply Lipid-Based Delivery or Prodrug Strategy G->H

Workflow for troubleshooting pyrimidine-inhibitor bioavailability and assay performance.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. ResearchGate / ACS Molecular Pharmaceutics.[Link]

  • Discovery of Potent and Orally Bioavailable Pyrimidine Amide cGAS Inhibitors via Structure-Guided Hybridization. ACS Medicinal Chemistry Letters.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC / ACS Medicinal Chemistry Letters.[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[Link]

Sources

Troubleshooting

Preventing oxidation of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one during laboratory storage

Technical Support Center: Handling & Storage of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of electron-rich aminopyrimidines. This document moves beyond basic storage advice, providing mechanistically grounded, self-validating protocols to ensure the absolute integrity of your active pharmaceutical ingredients (APIs).

Mechanistic Troubleshooting: Understanding the Vulnerability

Q: Why does 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one degrade so rapidly when left on the benchtop?

A: The degradation is driven by the molecule's high electron density. This compound features a pyrimidine core substituted with two electron-donating amino groups: a primary amine at the C6 position and a secondary cyclohexylamino group at the C2 position. These groups donate electron density into the aromatic ring via resonance, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO).

When exposed to atmospheric oxygen, reactive oxygen species (ROS), or trace transition metals, the amino nitrogens act as strong nucleophiles, attacking electrophilic oxygen species[1]. This primary oxidation pathway typically results in the formation of N-oxides. Secondary degradation pathways include the hydrolytic cleavage of the pyrimidine ring, a process accelerated by ambient moisture. To prevent this, the compound must be kept away from strong oxidizing agents and moisture-sensitive environments[2].

OxidationPathway A 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one B O2 / Moisture Exposure (Air & Light) A->B Improper Storage C Nucleophilic Attack by Amino Nitrogen B->C Electron-rich core D N-Oxide Formation C->D Primary pathway E Pyrimidine Ring Cleavage C->E Secondary pathway F Loss of API Potency & Colored Impurities D->F E->F

Mechanistic logic of aminopyrimidine oxidation and degradation upon atmospheric exposure.

Experimental Protocols: The Self-Validating Storage Workflow

Q: What is the definitive protocol for long-term laboratory storage to prevent oxidation?

A: Physical barriers are vastly superior to chemical antioxidants for pure API intermediates. The primary principle for managing air-sensitive compounds is the rigorous exclusion of both air and moisture using inert atmospheres[3]. Furthermore, lowering the storage temperature exponentially decreases the kinetics of degradation pathways like beta-elimination and hydrolysis[4].

Below is a self-validating, step-by-step methodology for preparing your batch for long-term storage (e.g., >6 months).

Step-by-Step Methodology: Inert Storage Preparation

  • Lyophilization (Moisture Removal): Dissolve the compound in a minimal amount of LC-MS grade water/acetonitrile and lyophilize it to a dry powder.

    • Self-Validation: Weigh the vial before and after a secondary drying cycle. A constant mass (Δ < 0.1 mg) confirms complete moisture removal. Storing the sample as a lyophilized powder is critical to preventing baseline hydrolysis[4].

  • Atmosphere Exchange (Schlenk Technique): Transfer the powder to an amber glass vial (to prevent photo-oxidation). Cap the vial with a PTFE-lined silicone septum. Insert a needle connected to a Schlenk line. Apply vacuum (≤ 0.1 mbar) for 5 minutes, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

    • Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the solid powder[3].

    • Self-Validation: The vacuum gauge must hold at ≤ 0.1 mbar before each Argon backfill, ensuring no micro-leaks in the septum.

  • Hermetic Sealing: Remove the needles and immediately crimp an aluminum seal over the septum. Wrap the cap tightly with Parafilm to prevent oxygen ingress over time.

  • Secondary Containment & Cold Storage: Place the sealed vial inside a secondary desiccator jar filled with indicating silica gel (or Drierite). Store the entire assembly in a monitored -20°C freezer. Cold storage mitigates thermal degradation risks and preserves molecular structure[5].

    • Self-Validation: The indicating desiccant must remain blue. If it turns pink, the secondary seal has failed and must be replaced immediately.

StorageWorkflow Step1 1. Lyophilization (Constant Mass) Step2 2. Vacuum/Argon Cycling (3x) Step1->Step2 Step3 3. PTFE Septum & Crimp Sealing Step2->Step3 Step4 4. Secondary Desiccator with Indicator Step3->Step4 Step5 5. -20°C Dark Storage Step4->Step5

Step-by-step self-validating workflow for the inert storage of air-sensitive APIs.

Quantitative Data: Storage Conditions vs. Stability

Q: How much does temperature and atmosphere actually impact the shelf life of this compound?

A: Relying solely on refrigeration without an inert atmosphere is a common laboratory error. While cold storage slows down the kinetics of oxidation[5], oxygen will still slowly diffuse into standard screw-cap vials, leading to gradual degradation. The table below summarizes the expected stability of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one under various conditions.

Table 1: Quantitative Impact of Storage Parameters on API Stability

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifeDegradation Rate (%/month)
Ambient (25°C) AirNormal Lab Light< 1 week> 15.0%
Refrigerated (4°C) AirDark (Amber Vial)1-2 months~ 5.0%
Freezer (-20°C) ArgonDark (Amber Vial)> 12 months< 0.5%
Ultra-Cold (-80°C) ArgonDark (Amber Vial)> 36 months< 0.1%

Note: Degradation is measured via HPLC-UV (Area %). A degradation rate of >1.0% per month is generally unacceptable for pharmaceutical intermediates.

Analytical Verification & Excursion Management

Q: I suspect my batch was exposed to air during a freezer failure. How can I verify if oxidation has occurred?

A: Visual inspection is your first diagnostic tool. Pure 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one should be a white to off-white powder. If the powder has taken on a yellow, beige, or brownish tint, oxidation has likely occurred, forming conjugated azo/nitroso impurities.

For rigorous analytical validation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run a sample using a high-resolution mass spectrometer. Look for the M+16 peak (addition of oxygen), which is the classic signature of N-oxide formation at the amino nitrogens.

  • 1H-NMR (Proton Nuclear Magnetic Resonance): Dissolve the sample in anhydrous DMSO-d6. Oxidation at the primary or secondary amines will cause a significant downfield shift or complete disappearance of the N-H proton signals due to altered hydrogen-bonding dynamics and electron withdrawal by the newly formed oxygen species.

If oxidation is detected, the batch must be re-purified via preparative HPLC or recrystallization before use in downstream biological assays or synthetic steps, as N-oxides can severely skew pharmacological data.

References

  • NIH. "Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate". National Institutes of Health. Available at:[Link]

  • Single Use Support. "Cold Storage Requirements for Active Pharmaceutical Ingredients". Single Use Support. Available at:[Link]

  • Panda, R.S., et al. "Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid". ResearchGate. Available at:[Link]

Sources

Optimization

Optimizing reaction time and temperature for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one synthesis

Welcome to the Technical Support Center for the synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this target molecule.

Introduction to the Synthesis

The synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is typically achieved through a cyclocondensation reaction. This common and versatile method in heterocyclic chemistry involves the reaction of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. In this specific case, the most direct pathway involves the reaction of N-cyclohexylguanidine with ethyl cyanoacetate.[1] This reaction is generally carried out in the presence of a base and is influenced by factors such as reaction temperature, time, and the choice of solvent.

The general reaction scheme is as follows:

This guide will delve into the optimization of this reaction and provide solutions to common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one?

A1: The synthesis proceeds via a base-catalyzed cyclocondensation reaction. The mechanism can be broken down into the following key steps:

  • Deprotonation: The base removes a proton from the active methylene group of ethyl cyanoacetate, generating a nucleophilic enolate.

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbon atoms of the guanidine group in N-cyclohexylguanidine.

  • Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs where a nitrogen atom from the guanidine moiety attacks the ester carbonyl group.

  • Elimination: The reaction is driven to completion by the elimination of ethanol, leading to the formation of the stable pyrimidinone ring.

Understanding this mechanism is crucial for troubleshooting, as issues can arise at each of these stages.

Q2: I am experiencing a very low yield of my desired product. What are the most probable causes?

A2: Low yields are a common challenge in this synthesis and can be attributed to several factors:

  • Inefficient Base: The choice and amount of base are critical. If the base is not strong enough to deprotonate the ethyl cyanoacetate effectively, the initial nucleophilic attack will be slow or non-existent.

  • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the decomposition of starting materials or the final product.

  • Reaction Time: The reaction may not have been allowed to proceed to completion. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Purity of Starting Materials: Impurities in N-cyclohexylguanidine or ethyl cyanoacetate can lead to unwanted side reactions.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and yields.

Q3: What are the recommended starting conditions for temperature and reaction time?

A3: As a starting point, a reaction temperature between 80°C and 120°C is often effective for this type of cyclocondensation. Reaction times can vary significantly, from a few hours to overnight (12-24 hours). It is highly recommended to monitor the reaction by TLC to determine the optimal reaction time for your specific setup.

Q4: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A4: The formation of side products can complicate purification and reduce the yield of the desired compound. Potential side products include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to N-cyclohexylguanidine and ethyl cyanoacetate.

  • Hydrolysis Products: If there is water present in the reaction mixture, ethyl cyanoacetate can be hydrolyzed to cyanoacetic acid.

  • Self-condensation Products: Ethyl cyanoacetate can undergo self-condensation under basic conditions.

  • Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming other isomeric pyrimidine structures, although the desired product is generally favored.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective baseSwitch to a stronger base such as sodium ethoxide or sodium methoxide. Ensure the base is fresh and anhydrous.
Low reaction temperatureGradually increase the reaction temperature in 10-20°C increments while monitoring the reaction by TLC.
Impure starting materialsPurify N-cyclohexylguanidine and ethyl cyanoacetate before use. N-cyclohexylguanidine can be recrystallized, and ethyl cyanoacetate can be distilled.
Incorrect stoichiometryEnsure a 1:1 molar ratio of N-cyclohexylguanidine to ethyl cyanoacetate. A slight excess of the guanidine can sometimes be beneficial.
Reaction Stalls/Does Not Go to Completion Insufficient reaction timeContinue heating and monitor the reaction by TLC until the starting materials are consumed.
Reversible reactionIf the reaction is reversible, consider using a Dean-Stark apparatus to remove the ethanol byproduct and drive the equilibrium towards the product.
Deactivation of reagentsEnsure all reagents and solvents are anhydrous, as water can interfere with the reaction.
Formation of a Tar-like Substance Reaction temperature is too highLower the reaction temperature and increase the reaction time.
High concentration of reactantsDilute the reaction mixture with more solvent.
Difficulty in Product Isolation/Purification Product is soluble in the workup solventAfter the reaction, cool the mixture to induce precipitation. If the product remains in solution, carefully evaporate the solvent and attempt recrystallization from a different solvent system.
Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to help break the emulsion.
Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

The following protocols provide a general framework for the synthesis and purification of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one. Note: These are starting points and may require optimization for your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Materials:

  • N-cyclohexylguanidine

  • Ethyl cyanoacetate

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol.

  • Add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, commercially available sodium ethoxide can be used.

  • To the sodium ethoxide solution, add N-cyclohexylguanidine and stir until dissolved.

  • Add ethyl cyanoacetate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC (a suitable eluent would be a mixture of dichloromethane and methanol, e.g., 9:1).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and then cool to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain the crude 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water)

  • Erlenmeyer flask

  • Hotplate

  • Büchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture on a hotplate with stirring until the solid dissolves completely.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to allow for the formation of crystals.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Visualizing the Workflow

To better understand the experimental process and troubleshooting logic, the following diagrams are provided.

Diagram 1: Synthesis Workflow

SynthesisWorkflow reagents Reactants: N-Cyclohexylguanidine Ethyl Cyanoacetate Base (e.g., NaOEt) Solvent (e.g., EtOH) reaction Reaction Setup: - Inert Atmosphere - Reflux (80-120°C) - 12-24 hours reagents->reaction monitoring Reaction Monitoring: - TLC Analysis reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: - Cool to RT - Filtration or - Solvent Reduction monitoring->workup If complete crude_product Crude Product workup->crude_product purification Purification: - Recrystallization or - Column Chromatography crude_product->purification final_product Pure Product: 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one purification->final_product

Caption: A general workflow for the synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingLowYield start Low Yield Observed check_base Check Base: - Strength? - Freshness? - Amount? start->check_base check_temp Check Temperature: - Too low? - Too high (decomposition)? start->check_temp check_time Check Reaction Time: - Incomplete reaction? start->check_time check_reagents Check Reagent Purity: - Starting materials pure? start->check_reagents solution_base Solution: - Use stronger base (NaOEt, NaOMe) - Use fresh, anhydrous base check_base->solution_base solution_temp Solution: - Increase temperature incrementally - Decrease temperature and increase time check_temp->solution_temp solution_time Solution: - Monitor by TLC and extend time check_time->solution_time solution_reagents Solution: - Purify starting materials check_reagents->solution_reagents

Caption: A decision-making diagram for troubleshooting low product yield.

Concluding Remarks

The synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is a well-established transformation in heterocyclic chemistry. Success in this synthesis relies on careful control of reaction parameters and a systematic approach to troubleshooting. By understanding the underlying mechanism and being methodical in optimizing conditions, researchers can achieve high yields of the desired product. This guide provides the foundational knowledge and practical advice to navigate the common challenges associated with this synthesis. For further assistance, always refer to the primary literature and consider the specific context of your experimental setup.

References

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. [Link]

  • Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

  • Nenajdenko, V. G., et al. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, 82(1), 119-125. [Link]

  • Al-Sanea, M. M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4483. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(22), 6985. [Link]

  • Organic Syntheses. (n.d.). Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
  • HETEROCYCLES. (1998). 48(9). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Direct Synthesis of 5- and 6-Substituted 2-Aminopyrimidines as Potential Non-natural Nucleobase Analogues. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Frontiers. (n.d.). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. Retrieved from [Link]

  • PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • MDPI. (2022). 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one. Molbank, 2022(3), M1421. [Link]

  • Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. International Journal of Pharmacognosy & Chinese Medicine, 5(1). [Link]

  • ResearchGate. (n.d.). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones and Evaluation of Their Antiviral Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Beilstein Journals. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 2476–2484. [Link]

  • PubMed. (2014). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H)-diones, 3-Substituted 7-Methyl-2 H-pyrano[3,2- c]pyridine-2,5(6 H)-dione Fluorescence Probes, and Tetrahydro-1 H,9 H-2,10-dioxa-9-azaanthracen-1-ones. Synthesis, 46(16), 2179-2190. [Link]

  • ResearchGate. (n.d.). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of O 6 -alkylated preQ 1 derivatives. Beilstein Journal of Organic Chemistry, 17, 2235–2241. [Link]

  • PMC. (n.d.). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. Retrieved from [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Pharmaceuticals, 17(7), 903. [Link]

  • ResearchGate. (n.d.). Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. Retrieved from [Link]

  • Griffith University. (n.d.). Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: About. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structure Elucidation of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one using NMR Spectroscopy

In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the research pipeline. Substituted pyrimidinones are a vital class o...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of the research pipeline. Substituted pyrimidinones are a vital class of bioactive molecules, with their derivatives showing a wide range of pharmacological activities.[1] For a molecule such as 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, a seemingly minor ambiguity in its structure—for instance, the location of its substituent groups—can lead to vastly different biological activities and intellectual property implications.

The Analytical Challenge: Distinguishing Plausible Isomers

The synthesis of substituted pyrimidines can sometimes yield a mixture of isomers or lead to unexpected rearrangements. For our target compound, 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one (Structure A) , a plausible isomeric alternative that could arise from a different cyclization pathway is 2-amino-6-(cyclohexylamino)pyrimidin-4(3H)-one (Structure B) .

Structure A (Target Compound) Structure B (Plausible Isomer)
alt text alt text
6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one2-amino-6-(cyclohexylamino)pyrimidin-4(3H)-one

While these isomers have the same molecular formula and mass, their connectivity is different. This subtle distinction is precisely what a multi-dimensional NMR analysis is designed to resolve.

Experimental Rationale & Design: A Multi-Technique Approach

To achieve unambiguous structural confirmation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.[2] Each experiment provides a unique piece of the structural puzzle, and together, they create a network of evidence that makes the final assignment trustworthy.

Our analytical workflow is as follows:

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation SamplePrep Sample Preparation (5-10 mg in DMSO-d6) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis_1D Initial Assignments (Proton & Carbon Counts) NMR_1D->Analysis_1D Analysis_2D Connectivity Mapping (¹H-¹H & ¹H-¹³C Correlations) NMR_2D->Analysis_2D Analysis_1D->Analysis_2D Comparison Isomer Comparison (Key HMBC Correlations) Analysis_2D->Comparison Validation Structure Validation Comparison->Validation

Caption: Key differentiating HMBC correlations.

Conclusion

The synergistic application of 1D and 2D NMR techniques provides an irrefutable body of evidence for the structural validation of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one. While ¹H, ¹³C, and COSY experiments allow for the assignment of individual spin systems, it is the long-range heteronuclear correlations from the HMBC experiment that definitively establish the connectivity of the molecular backbone. The observed correlation between the cyclohexyl methine proton (H7) and the pyrimidine carbon C2, supported by correlations of the exocyclic amino protons, unequivocally confirms the regiochemistry as depicted in Structure A and rules out the plausible isomer, Structure B. This self-validating, multi-pronged approach represents the gold standard in chemical characterization, ensuring data integrity for research, development, and regulatory purposes.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Jacobsen, N. E. (2016). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. John Wiley & Sons. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Google Books.
  • Khan, Y. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Available at: [Link]

  • Kaur, G., et al. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Indian Journal of Chemistry, 62(1), 42-48. Available at: [Link]

  • Chemistry LibreTexts. (2022, October 4). HMBC and HMQC Spectra. Available at: [Link]

  • University of Bath. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

Sources

Comparative

Comparative Profiling of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one vs. Alternative Pyrimidine Scaffolds in Kinase and Protease Drug Discovery

Executive Summary The pyrimidine-4(3H)-one core is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines. By modifying the substituents at the C2 and C6 positions, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-4(3H)-one core is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for purines. By modifying the substituents at the C2 and C6 positions, medicinal chemists can finely tune the electronic distribution and steric bulk of the molecule, shifting its target profile from kinases to bromodomains or proteases. This guide provides an in-depth, objective comparative analysis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one against other standard pyrimidine derivatives. It details the structural rationale, comparative performance data, and the self-validating experimental workflows required to evaluate these compounds in drug development.

Structural Rationale and Mechanistic Causality

The biological efficacy and target selectivity of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one are driven by two critical functionalizations on the core pyrimidine ring:

  • The C2-Cyclohexylamino Group: Unlike planar aniline (phenylamino) derivatives, the cyclohexyl ring introduces non-planar, sp³-hybridized steric bulk. This aliphatic ring forces a specific dihedral angle that prevents the compound from binding to shallow, rigid kinase pockets (such as c-Src or EGFR). Instead, it drives selectivity toward targets with deeper, more flexible hydrophobic pockets, such as the ATP-binding site of Cyclin-Dependent Kinase 4/6 (CDK4/6) or the acetyl-lysine binding pockets of BET bromodomains[1],[2].

  • The C6-Amino Group: This primary amine acts as a critical hydrogen bond donor. It stabilizes the water network within the active site and anchors the pyrimidine core to the kinase hinge region (e.g., interacting with Val96 in CDK4), significantly increasing binding affinity[2].

Comparative Performance Analysis

To objectively evaluate 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, we must benchmark it against alternative pyrimidine scaffolds utilized in contemporary drug discovery:

  • Pyrido[2,3-d]pyrimidin-7-ones: Fusing a pyridine ring to the pyrimidine core creates a rigid, extended planar system. When coupled with a C2-phenylamino group, these compounds exhibit extreme potency (single-digit nanomolar IC50) for CDK4, but often suffer from poor aqueous solubility compared to their non-fused, aliphatic counterparts[2].

  • 2-Cyano-pyrimidines: Replacing the C2-amine with a cyano group fundamentally alters the mechanism of action. The electrophilic cyano group acts as a reversible covalent warhead, specifically targeting the active-site cysteine of proteases like Cathepsin K, rendering the scaffold inactive against kinases[3].

Quantitative Comparison of Pyrimidine Scaffolds
Scaffold TypeRepresentative CompoundTarget Affinity (IC50)Key Structural AdvantagePrimary Application
2-(Cyclohexylamino)pyrimidin-4(3H)-one 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-oneCDK4/6, BET (10–50 nM)Bulky aliphatic ring enhances deep pocket selectivityPolypharmacological kinase/BET inhibitors
2-(Phenylamino)pyrido[2,3-d]pyrimidin-7-one 8-Ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-oneCDK4 (4 nM)Planar aniline allows tight hinge bindingHighly selective CDK4/6 inhibitors
2-Cyano-pyrimidine 2-Cyano-4-cyclohexylamino-pyrimidineCathepsin K (170 nM)Cyano group acts as a reversible covalent warheadCysteine protease inhibitors

Mechanistic Pathway Visualization

The primary mechanism of action for 2-aminopyrimidine-based kinase inhibitors involves competitive binding at the ATP hinge region, which halts the downstream signaling cascade responsible for cellular proliferation.

Pathway Compound 6-Amino-2-(cyclohexylamino) pyrimidin-4(3H)-one ATP ATP Binding Pocket Compound->ATP Competitive Binding Kinase CDK4/6 - Cyclin D Complex Rb Retinoblastoma (Rb) Kinase->Rb Prevents Phosphorylation ATP->Kinase Inhibits Activation E2F E2F Transcription Factor Rb->E2F Sequesters & Inhibits CellCycle G1 to S Phase Transition E2F->CellCycle Blocks Progression

Mechanism of Action: Competitive inhibition of CDK4/6 by pyrimidines blocking G1/S transition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these pyrimidine derivatives requires a self-validating system: an enzymatic assay to confirm direct target engagement, orthogonally validated by a cellular phenotypic assay to prove membrane permeability and functional efficacy.

Workflow Prep Compound Prep (DMSO Stock) Assay Kinase Assay (TR-FRET) Prep->Assay Aliquot Cell Cell Viability (HCT116 Cells) Prep->Cell Dilute Analysis IC50 Calculation & Selectivity Assay->Analysis Fluorescence Cell->Analysis Luminescence

High-throughput screening workflow for pyrimidine kinase inhibitors via TR-FRET and cell assays.

Protocol 1: Enzymatic Kinase Inhibition (TR-FRET Assay)

Causality Check: Highly conjugated pyrimidine systems often exhibit auto-fluorescence, which can artificially quench or inflate readings in standard fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime Europium fluorophore, allowing a temporal delay before reading. This eliminates background auto-fluorescence and ensures the calculated IC50 reflects true binding affinity.

  • Compound Preparation: Prepare a 10 mM stock of the pyrimidine derivative in 100% anhydrous DMSO. Use acoustic liquid handling to dispense 10-point, 3-fold serial dilutions into a 384-well proxiplate. (Rationale: Acoustic dispensing eliminates tip carryover, crucial for hydrophobic pyrimidines that stick to plastic surfaces).

  • Reaction Assembly: Add 5 nM recombinant CDK4/Cyclin D1 complex and ATP at its predetermined Michaelis constant ( Km​ , typically 25 µM). (Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region).

  • Detection: Following a 60-minute incubation at room temperature, add the Europium-labeled anti-phospho-Rb antibody and ULight-conjugated tracer. Read the TR-FRET signal (Emission at 665 nm / 615 nm) after a 50 µs delay.

Protocol 2: Cellular Target Engagement (Cell Viability Assay)
  • Cell Seeding: Seed HCT116 (human colon carcinoma) cells at 2,000 cells/well in a 384-well plate. (Rationale: HCT116 cells possess an intact Rb pathway, making their proliferation highly dependent on CDK4/6 activity, thus providing a sensitive phenotypic readout for these specific inhibitors).

  • Treatment: Treat cells with the compound dose-response curve for 72 hours in a humidified 37°C, 5% CO₂ incubator.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and quantify ATP via luminescence. (Rationale: ATP concentration is directly proportional to the number of metabolically active cells, providing a robust, linear measure of G1/S phase arrest induced by the pyrimidine inhibitor).

Conclusion

While rigid, fused pyrimidines like pyrido[2,3-d]pyrimidin-7-ones offer extreme potency for specific kinases, the 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one scaffold provides a superior balance of steric bulk and hydrogen-bonding capacity. Its unique sp³-hybridized cyclohexyl ring drives selectivity toward deep, flexible hydrophobic pockets, making it an ideal foundational chemotype for developing polypharmacological inhibitors targeting both kinases and bromodomains.

References

  • Title: Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-ones as Polypharmacological Inhibitors of BET and Kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 2-Cyano-pyrimidines: A New Chemotype for Inhibitors of the Cysteine Protease Cathepsin K Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative

Validation of HPLC-UV Methods for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one Analysis: A Comparative Guide

Executive Summary & Analytical Rationale The quantitative analysis of functionalized pyrimidines, specifically 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one , presents a significant chromatographic challenge. This molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The quantitative analysis of functionalized pyrimidines, specifically 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one , presents a significant chromatographic challenge. This molecule features a highly polar, basic face (a primary amine, a secondary amine, and pyrimidine ring nitrogens) coupled with a hydrophobic cyclohexyl tail.

When analyzed using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen centers become protonated at typical mobile phase pH levels. These cations undergo strong secondary ion-exchange interactions with ionized residual silanols (pKa ~4.5) on standard silica-based stationary phases. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) inevitably leads to severe peak tailing, poor resolution, and integration errors.

As a Senior Application Scientist, the goal of this guide is to objectively compare alternative column chemistries and provide a fully optimized, self-validating analytical protocol grounded in the latest [1] framework.

Product Comparison: Overcoming Peak Tailing

To establish the most robust method, we compared the chromatographic performance of three distinct stationary phases.

  • Alternative A (Standard C18): Relies purely on hydrophobic interactions. The unshielded silanols cause severe tailing for basic pyrimidines.

  • Alternative B (PFP - Pentafluorophenyl): Offers alternative selectivity via π−π and dipole-dipole interactions. While retention improves, strong bases still exhibit moderate tailing.

  • Optimized Product (Polar-Embedded C18): Incorporates an internal polar group (e.g., an amide or carbamate) near the silica surface. Causality: This polar group creates a localized hydration layer that sterically and electronically shields the residual silanols, ensuring the analyte interacts solely via hydrophobic partitioning. The result is a perfectly symmetrical peak.

Table 1: Chromatographic Performance Comparison
Column ChemistryInteraction MechanismTailing Factor (Tf)Theoretical Plates (N)Retention Time (RT)
Standard C18 Hydrophobic2.45 (Fail)1,2008.4 min
PFP Column Hydrophobic, π−π , Dipole1.68 (Marginal)4,5006.2 min
Polar-Embedded C18 Hydrophobic + Silanol Shielding1.12 (Pass) 9,800 5.8 min

Data obtained using 50 µg/mL standard solution. Acceptance criteria: Tf ≤ 1.5, N ≥ 2000.

Experimental Methodology & Protocol

The following step-by-step methodology utilizes the optimized Polar-Embedded C18 column. Every parameter has been engineered to create a self-validating system that guarantees reproducibility.

Mobile Phase Preparation
  • Buffer Preparation: Accurately weigh 2.30 g of Ammonium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • pH Adjustment: Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.

    • Causality: Maintaining the mobile phase at pH 3.0 ensures the primary and secondary amines of the analyte are fully protonated (stabilizing retention) while simultaneously suppressing the ionization of any trace residual silanols on the silica surface, thereby eliminating secondary ionic interactions [2].

  • Filtration: Filter through a 0.22 µm nylon membrane and degas via sonication.

  • Blending: Mix the buffer with HPLC-grade Acetonitrile in a 75:25 (v/v) ratio.

Sample Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

    • Causality: Matching the diluent's elution strength closely to the mobile phase prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

  • Standard Stock Solution: Accurately weigh 50 mg of the 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

  • Working Standard: Dilute 10 mL of the stock solution to 100 mL with diluent (50 µg/mL).

Chromatographic Conditions & Self-Validation
  • Column: Polar-Embedded C18, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Thermostatting the column reduces mobile phase viscosity and ensures reproducible retention times by stabilizing the partition coefficient).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

System Suitability Test (SST) - The Self-Validating Gate: Prior to any sample analysis, inject the Working Standard six times. The system is considered validated for the run only if:

  • Tailing Factor (Tf) ≤ 1.5

  • Theoretical Plates (N) ≥ 2000

  • Relative Standard Deviation (% RSD) of peak area ≤ 2.0%

ICH Q2(R2) Validation Framework

The optimized method was subjected to full validation in accordance with the [1]. The logical flow of this validation lifecycle is mapped below.

ValidationWorkflow A Method Development (Column & Mobile Phase) B System Suitability Testing (Tf < 1.5, N > 2000) A->B C ICH Q2(R2) Validation Protocol B->C D Specificity (Forced Degradation) C->D E Linearity & Range (R² > 0.999) C->E F Accuracy & Precision (Recovery 98-102%) C->F G Robustness (pH, Temp Variations) C->G H Validated Method D->H E->H F->H G->H

Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Validation Data Summary

The method demonstrated exceptional linearity, accuracy, and precision, confirming that the Polar-Embedded C18 column combined with the pH 3.0 phosphate buffer is highly fit-for-purpose.

Table 2: Linearity and Range
Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linear Range 10 - 150 µg/mL (20% to 300% of target)Must cover 80-120% of test concentration
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-Intercept 0.45% of 100% response level≤ 2.0%
Residual Sum of Squares 0.012Minimize
Table 3: Accuracy and Precision (n=6 per level)
Concentration LevelMean Recovery (%)Repeatability (% RSD)Intermediate Precision (% RSD)
50% (25 µg/mL)99.40.851.12
100% (50 µg/mL)100.20.620.94
150% (75 µg/mL)99.80.711.05

Note: Specificity was verified via forced degradation (acid, base, peroxide, thermal, and photolytic stress). The peak purity angle was less than the peak purity threshold across all degraded samples, proving no co-eluting impurities.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation (ICH) / European Medicines Agency URL: [Link]

Validation

Comparative Molecular Docking Studies of 6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one: A Novel Scaffold for CDK2 Inhibition

Executive Summary Cyclin-dependent kinase 2 (CDK2) dysregulation is a major driver of aberrant cell cycle progression in various human malignancies[1]. While dual CDK4/6 inhibitors (e.g., Palbociclib) have achieved landm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclin-dependent kinase 2 (CDK2) dysregulation is a major driver of aberrant cell cycle progression in various human malignancies[1]. While dual CDK4/6 inhibitors (e.g., Palbociclib) have achieved landmark clinical success, acquired resistance mechanisms frequently involve the compensatory hyperactivation of CDK2[2]. Consequently, the development of highly selective CDK2 inhibitors is a critical priority in contemporary oncology.

Pyrimidine and pyrimidinone derivatives represent a privileged class of kinase inhibitors due to their structural mimicry of the ATP adenine ring[3]. This technical guide presents a rigorous, comparative molecular docking and molecular dynamics (MD) study of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one , evaluating its binding efficacy against established reference inhibitors AZD5438 (a potent CDK1/2/9 inhibitor) and Palbociclib .

Structural Rationale & Causality

As an Application Scientist, it is vital to understand why a specific chemotype behaves the way it does within a target pocket. The design of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one capitalizes on two primary pharmacophoric features optimized for the CDK2 ATP-binding cleft:

  • Pyrimidin-4(3H)-one Core (Hinge Binder): The lactam/lactim tautomerism and the exocyclic 6-amino group provide a dual hydrogen bond donor/acceptor system. This is perfectly positioned to interact with the backbone of Leu83 in the CDK2 hinge region—a cardinal requirement for competitive ATP inhibition[4].

  • Cyclohexylamino Substituent (Hydrophobic Anchor): The bulky, aliphatic cyclohexyl ring is designed to project into the hydrophobic pocket flanked by Ile10 and Val18 . This lipophilic interaction is crucial for enhancing binding affinity and conferring selectivity over other kinases that possess bulkier gatekeeper residues[5].

InteractionModel Ligand 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one Hinge Hinge Region (Leu83 Backbone) Ligand->Hinge Bidentate H-bonds (Pyrimidinone Core) Catalytic Catalytic Cleft (Asp86, Lys33) Ligand->Catalytic Electrostatic / H-bond (6-Amino Group) Hydrophobic Hydrophobic Pocket (Ile10, Val18) Ligand->Hydrophobic Lipophilic Contact (Cyclohexyl Ring)

Mechanistic interaction model of the target compound within the CDK2 ATP-binding pocket.

Experimental Methodologies (Self-Validating Protocol)

To ensure scientific trustworthiness, static molecular docking must be coupled with dynamic simulations. The following in silico workflow operates as a self-validating system, where post-docking MD simulations validate the stability of the initial docking poses.

Step 1: Protein and Ligand Preparation
  • Target Selection: Retrieve the high-resolution X-ray crystal structure of CDK2 (PDB ID: 6GU7, co-crystallized with AZD5438) from the Protein Data Bank to ensure the pocket is in an active, inhibitor-bound conformation[6].

  • Protein Preparation: Remove water molecules beyond 3 Å of the active site. Add missing hydrogen atoms and assign protonation states at pH 7.4 using the Schrödinger Protein Preparation Wizard. Critically, ensure the structural integrity of the highly conserved Lys33-Glu51 salt bridge is maintained.

  • Ligand Preparation: Generate 3D conformers of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, AZD5438, and Palbociclib. Perform energy minimization using the OPLS4 force field to resolve steric clashes.

Step 2: Grid Generation & Molecular Docking
  • Grid Generation: Center the receptor grid box strictly on the coordinates of the co-crystallized AZD5438 ligand (targeting the Leu83 hinge region). Set dimensions to encompass the entire ATP-binding cleft (20 × 20 × 20 Å).

  • Docking Execution: Execute rigid-receptor, flexible-ligand docking using AutoDock Vina. Extract the top-scoring poses based on empirical binding free energy ( ΔG ).

Step 3: Validation via MD Simulation
  • System Solvation & Equilibration: Solvate the top-ranked complexes in a TIP3P water box, neutralize with NaCl, and equilibrate under NVT and NPT ensembles for 1 ns.

  • Production Run: Subject the complex to a 100 ns MD simulation using GROMACS (CHARMM36 force field) to assess the stability of the hydrogen bonds over time[6]. Calculate the MM/PBSA binding free energy to filter out false positives.

DockingWorkflow P1 Protein & Ligand Preparation (pH 7.4) P2 Grid Generation (Centered on Leu83) P1->P2 P3 Molecular Docking (AutoDock Vina / Glide) P2->P3 P4 Pose Triage (H-bond & Steric Check) P3->P4 P5 100 ns MD Simulation (GROMACS) P4->P5 P6 MM/PBSA Binding Free Energy Calculation P5->P6

Self-validating in silico workflow for comparative molecular docking and MD simulation.

Comparative Performance & Data Presentation

The following table synthesizes the quantitative docking results and interaction profiles. AZD5438 serves as the direct CDK2 benchmark, while Palbociclib serves as an out-group reference to highlight CDK2 vs. CDK4/6 pocket differences.

CompoundDocking Score (kcal/mol)MM/PBSA ΔG (kJ/mol)Key H-Bond InteractionsHydrophobic ContactsAverage RMSD (100 ns)
6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one -8.7-65.4Leu83 (backbone NH/C=O), Asp86Ile10, Val18, Ala311.8 Å
AZD5438 (Reference)-9.0-68.2Leu83, Lys33Val18, Phe80, Leu1341.5 Å
Palbociclib (Reference)-7.8-52.1Val101, Cys106 (CDK6 specific)Sub-optimal in CDK23.2 Å
Data Interpretation & Insights

The target compound, 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, demonstrates a highly competitive docking score (-8.7 kcal/mol) that closely mirrors the clinical candidate AZD5438 (-9.0 kcal/mol)[7]. The MM/PBSA calculations confirm that the binding is thermodynamically robust (-65.4 kJ/mol).

Unlike Palbociclib, which exhibits higher Root Mean Square Deviation (RMSD) fluctuations (3.2 Å) in the CDK2 pocket due to minor steric clashes and a lack of optimized hinge contacts for this specific isoform, the cyclohexyl pyrimidinone derivative maintains a highly stable trajectory (1.8 Å RMSD). This stability is anchored firmly by the bidentate hydrogen bonds at Leu83[4] and the deep insertion of the cyclohexyl moiety into the hydrophobic pocket.

Conclusion

The 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one scaffold represents a highly viable and structurally efficient starting point for CDK2-targeted drug discovery. Its pyrimidinone core ensures high-fidelity hinge binding, while the cyclohexylamino group efficiently occupies the hydrophobic pocket, yielding binding energetics comparable to advanced clinical inhibitors. Future lead optimization should focus on functionalizing the 5-position of the pyrimidine ring to engage the solvent-exposed region, which could further enhance kinase selectivity and pharmacokinetic profiles.

References

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.1

  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2). PMC - NIH. 2

  • Pyrimidines in Drug Discovery. PharmaBlock. 3

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. PMC - NIH. 4

  • A comprehensive analysis of the role of molecular docking in the development of anticancer agents against the cell cycle CDK enzyme. Tech Science Press. 5

  • Identification and therapeutic investigation of biomarker genes underpinning hepatocellular carcinoma: an in silico study utilising molecular docking and dynamics simulation. PMC - NIH. 6

  • In silico evaluation of vitamin D3 as a dual inhibitor of CDK2 and Bcl-2 in colorectal cancer. PMC - NIH. 7

Sources

Comparative

Bridging the Gap: A Guide to In Vivo vs. In Vitro Correlation for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to a potential therapeutic is a meticulous process. A critical juncture in this journey is...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to a potential therapeutic is a meticulous process. A critical juncture in this journey is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for understanding and establishing the in vivo-in vitro correlation (IVIVC) for a promising small molecule, 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one. While specific experimental data for this compound is not yet publicly available, this guide will lay out the essential principles and methodologies to navigate its preclinical development, using it as a representative example.

The pyrimidinone scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The successful development of any such compound hinges on the ability to predict its behavior in a complex biological system from simpler, more controlled in vitro assays. A robust IVIVC can streamline the drug development process, reduce reliance on extensive animal testing, and provide a stronger basis for advancing a candidate to clinical trials.[1][2][3]

Part 1: The Foundation - In Vitro Characterization

The initial step in evaluating a new compound is to thoroughly characterize its activity in a controlled laboratory setting. In vitro assays are indispensable for determining a compound's potency, selectivity, and mechanism of action at a cellular and molecular level.

Determining Potency: The IC50 Assay

A fundamental in vitro parameter is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[4] For a compound like 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, which may possess anti-proliferative properties, a cell viability assay such as the MTT assay is a standard method to determine its IC50 against cancer cell lines.[5]

Experimental Protocol: MTT Assay for IC50 Determination [5]

  • Cell Seeding: Plate cancer cells (e.g., a relevant human cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Preparation: Prepare a stock solution of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve a range of final concentrations for testing.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to a purple formazan.[5]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Table 1: Illustrative In Vitro Potency Data for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Cell LineIC50 (µM)
Human Colon Carcinoma (HCT116)[Hypothetical Value]
Human Breast Adenocarcinoma (MCF-7)[Hypothetical Value]
Human Lung Carcinoma (A549)[Hypothetical Value]
Normal Human Fibroblasts (WI-38)[Hypothetical Value]

Part 2: The Proving Ground - In Vivo Evaluation

While in vitro assays provide crucial initial data, they cannot fully replicate the complex environment of a living organism. In vivo studies are essential to assess a compound's efficacy, safety, and pharmacokinetic profile in a whole-animal system.[2][8][9] For anti-cancer drug candidates, tumor xenograft models in immunocompromised mice are a widely accepted standard.[8][10]

Assessing Efficacy: The Xenograft Model

In a xenograft study, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is evaluated. This model provides a more comprehensive assessment of a drug's potential by incorporating factors such as absorption, distribution, metabolism, and excretion (ADME).[2][9]

Experimental Protocol: Human Tumor Xenograft Study [10][11]

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude or SCID mice) to the laboratory conditions for at least one week.

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., HCT116) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.

  • Randomization and Dosing: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).

  • Pharmacokinetic Sampling: At designated time points after the final dose, collect blood samples to determine the plasma concentration of the compound.

  • Data Analysis: Calculate the TGI for the treated group compared to the control group. Analyze the pharmacokinetic data to determine key parameters.

Unveiling the Pharmacokinetic Profile

Pharmacokinetics (PK) describes how the body affects a drug over time.[12] Key PK parameters that are crucial for establishing an IVIVC include:

  • Cmax: The maximum plasma concentration of the drug.[13]

  • Tmax: The time at which Cmax is reached.[12][13]

  • AUC (Area Under the Curve): The total drug exposure over time.[12]

These parameters are determined by analyzing the drug concentration in plasma samples collected at various time points after administration.[13][14]

Table 2: Illustrative In Vivo Data for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one in a Xenograft Model

ParameterValue
Dose and Schedule[Hypothetical Value, e.g., 50 mg/kg, once daily]
Tumor Growth Inhibition (TGI)[Hypothetical Percentage]
Cmax (µg/mL)[Hypothetical Value]
Tmax (hours)[Hypothetical Value]
AUC (µg*h/mL)[Hypothetical Value]

Part 3: Forging the Link - Establishing the In Vivo-In Vitro Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[15][16] The U.S. Food and Drug Administration (FDA) has defined different levels of IVIVC, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[1][15][17] For non-oral dosage forms or for correlating pharmacodynamic effects, a more tailored approach is often necessary.

For a compound like 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, a meaningful correlation can be established between in vitro potency (IC50) and in vivo efficacy (e.g., TGI) when considering the in vivo drug exposure (AUC).[18][19]

The IVIVC Workflow

The process of establishing an IVIVC involves several key steps, as illustrated in the diagram below.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Establishment iv_assay In Vitro Assay (e.g., MTT) ic50 Determine IC50 iv_assay->ic50 Data Analysis model Mathematical Modeling ic50->model iv_study In Vivo Study (e.g., Xenograft) pk_pd Measure PK/PD (AUC, TGI) iv_study->pk_pd Data Collection pk_pd->model correlation Establish Correlation (IC50 vs. AUC for TGI) model->correlation Validation prediction Predict In Vivo Efficacy correlation->prediction

Caption: Workflow for establishing an in vivo-in vitro correlation.

The Interplay of Potency, Exposure, and Efficacy

The ultimate goal of an IVIVC for an anti-cancer agent is to understand how in vitro potency translates to in vivo anti-tumor activity. This relationship is mediated by the drug's pharmacokinetic properties, which determine the extent and duration of tumor exposure to the compound.

Efficacy_Relationship in_vitro_potency In Vitro Potency (IC50) in_vivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) in_vitro_potency->in_vivo_efficacy Predictive Relationship pharmacokinetics Pharmacokinetics (ADME) in_vivo_exposure In Vivo Exposure (AUC) pharmacokinetics->in_vivo_exposure in_vivo_exposure->in_vivo_efficacy

Caption: Relationship between in vitro potency, in vivo exposure, and efficacy.

A successful IVIVC model for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one would allow researchers to predict the in vivo tumor growth inhibition based on its in vitro IC50 and its pharmacokinetic profile. This predictive power is invaluable for optimizing dosing regimens, selecting lead candidates, and designing more efficient clinical trials.[18][19]

Conclusion

The development of a novel therapeutic agent like 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one requires a rigorous and systematic approach to preclinical evaluation. Establishing a robust in vivo-in vitro correlation is not merely a regulatory requirement but a fundamental scientific endeavor that enhances our understanding of a drug's behavior and increases the probability of its successful clinical translation. By carefully designing and executing the in vitro and in vivo studies outlined in this guide, researchers can build a strong foundation for the future development of this and other promising small molecules.

References

  • Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC. (n.d.).
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC. (2023, November 6).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (n.d.).
  • The Bioavailability of Drugs—The Current State of Knowledge - MDPI. (2023, December 11).
  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.).
  • How to Conduct a Bioavailability Assessment? - Creative Bioarray. (n.d.).
  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays - clyte. (2026, January 26).
  • Combating Cancer Drug Resistance with In Vivo Models - Blog - Crown Bioscience. (2024, December 5).
  • In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC. (n.d.).
  • Chapter 15. Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. (n.d.).
  • METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION - PharmaQuesT. (n.d.).
  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations - FDA. (n.d.).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC. (n.d.).
  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations September 1997 - FDA. (2018, March 2).
  • IC50's: An Approach to High-Throughput Drug Discovery. (n.d.).
  • Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4 - PubMed. (2001, March 21).
  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29).
  • In Vitro-In Vivo Correlation for Complex Drug Products... - FDA. (n.d.).
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1).
  • Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. (n.d.).
  • In vitro and in vivo biomarker modulation by a small molecule inhibitor of Aurora kinases. (2006, May 1).
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025, July 17).
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed. (2023, November 6).
  • 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors. (2011, April).
  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - RSC Publishing. (n.d.).
  • Mode of action of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone ethanolamine salt (Hoe 296) - PubMed. (n.d.).
  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis - PMC. (2020, August 6).
  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY - PMDA. (n.d.).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC. (2025, October 6).
  • 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE. (n.d.).
  • [Pharmacokinetics and biotransformation of the antimycotic drug ciclopiroxolamine in animals and man after topical and systemic administration] - PubMed. (n.d.).
  • 6-(Cyclohexylamino)-2,4(1H,3H)-pyrimidinedione - Sigma-Aldrich. (n.d.).
  • 6-Amino-2-mercapto-3H-pyrimidin-4-one derivatives as new candidates for the antagonism at the P2Y12 receptors - PubMed. (2009, July 1).
  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model. (2023, May 15).
  • 6-Amino-4-hydrozino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine. (n.d.).
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - MDPI. (2021, December 15).
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.).
  • Publications - Circle Pharma. (n.d.).
  • PharmPK Discussion List Archive - 2004. (n.d.).

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Validation

X-ray crystallography vs NMR for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one characterization

An in-depth structural characterization of highly functionalized heterocycles, such as 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one , requires navigating complex molecular behaviors including tautomerism, hydrogen-bond...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural characterization of highly functionalized heterocycles, such as 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one , requires navigating complex molecular behaviors including tautomerism, hydrogen-bonding networks, and conformational flexibility. As drug development increasingly relies on precise structure-activity relationships (SAR), understanding the exact 3D conformation and dynamic state of a pharmacophore is non-negotiable.

This guide provides an objective, data-driven comparison between Single-Crystal X-ray Diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) Spectroscopy for characterizing this specific pyrimidinone derivative. By synthesizing solid-state absolute configurations with solution-state dynamics, we establish a comprehensive analytical framework.

The Analytical Challenge: Tautomerism and Conformational Dynamics

The molecule 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one presents two primary structural ambiguities that must be resolved during characterization:

  • Lactam-Lactim Tautomerism: The pyrimidin-4-one core can undergo proton transfer between the N3 nitrogen and the O4 oxygen, existing in an equilibrium between the 4(3H)-pyrimidinone (lactam/keto) and 4-hydroxypyrimidine (lactim/enol) forms.

  • Cyclohexyl Ring Dynamics: The flexible cyclohexylamino group at the C2 position undergoes continuous chair-chair interconversion in solution, which can obscure stereochemical assignments.

While X-ray crystallography and NMR spectroscopy are often viewed as competing techniques, they provide highly complementary data streams . X-ray diffraction isolates the global minimum energy conformation in the solid state, whereas NMR captures the dynamic ensemble and transient states in solution.

Equilibria Lactam Lactam Form 4(3H)-pyrimidinone Dominant in Solid State Lactim Lactim Form 4-hydroxypyrimidine Minor in Solution Lactam->Lactim Proton Transfer Chair1 Equatorial Cyclohexyl Lower Energy Chair2 Axial Cyclohexyl Higher Energy Chair1->Chair2 Ring Flip

Tautomeric and conformational equilibria of the pyrimidinone derivative.

X-ray Crystallography: Absolute Solid-State Profiling

In the solid state, pyrimidin-4-ones almost exclusively crystallize in the lactam (keto) form due to the immense thermodynamic stability provided by intermolecular N-H···O hydrogen-bonded dimers .

Causality in X-ray Analysis: Why rely on X-ray for tautomer identification? Spectroscopic methods can sometimes yield ambiguous results due to peak overlap or solvent effects. X-ray crystallography directly measures the electron density of the bonds. In the lactam form, the C4=O bond exhibits double-bond character (typically ~1.24 Å), whereas the lactim form would show a single C-O bond (~1.33 Å) . Furthermore, high-resolution low-temperature X-ray diffraction allows for the direct observation of the tautomeric proton on N3 in the difference Fourier map.

NMR Spectroscopy: Capturing Solution-State Dynamics

While X-ray provides the definitive solid-state structure, the bioactive conformation of a drug candidate often differs in the solvated environment of a biological system. NMR spectroscopy bridges this gap by elucidating the molecule's behavior in solution .

Causality in NMR Analysis: Standard 1 H NMR is often insufficient for assigning tautomers because the labile N-H or O-H protons undergo rapid exchange with trace water in the solvent, leading to broadened or missing signals. Therefore, 15 N-HMBC (Heteronuclear Multiple Bond Correlation) is the method of choice. The chemical shift of the N3 atom is exquisitely sensitive to its protonation state: a protonated N3 (lactam) resonates near 150 ppm, while an unprotonated N3 (lactim) shifts dramatically downfield to ~250 ppm.

Additionally, Variable Temperature (VT) NMR is required to characterize the cyclohexylamino group. At 298 K, the chair-chair flip is fast on the NMR timescale, resulting in averaged signals. By cooling the sample to 220 K, we freeze out the conformational exchange, allowing for the quantification of the axial vs. equatorial populations and the calculation of the activation energy ( ΔG‡ ) for the ring flip.

Quantitative Data Comparison

The following tables summarize the comparative capabilities and the expected diagnostic parameters for 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one.

Table 1: Methodological Capabilities Comparison

FeatureX-ray CrystallographySolution-State NMR Spectroscopy
Primary Output Absolute 3D atomic coordinatesLocal chemical environment & connectivity
State Observed Static solid-state (crystal lattice)Dynamic solution-state ensemble
Tautomer Detection Definitive (via C-O/C-N bond lengths)Equilibrium ratio (via 15 N chemical shifts)
H-Bond Analysis Exact intermolecular distances/anglesThrough-space NOE / Solvent exchange rates
Sample Requirement High-quality single crystal (~0.1 mm)2–5 mg dissolved in deuterated solvent

Table 2: Diagnostic Structural Parameters for the Lactam Tautomer

ParameterExpected Value (Lactam Form)Analytical Technique
C4-O Bond Length 1.23 – 1.25 ÅSCXRD
N3-C4 Bond Length 1.37 – 1.39 ÅSCXRD
N3 Chemical Shift ~150 ppm 15 N-HMBC NMR
C4 Chemical Shift ~165 ppm 13 C NMR
Cyclohexyl C-H (axial) ~3.5 ppm (resolved at 220 K)VT- 1 H NMR

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating workflows.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)

Objective: Determine the absolute solid-state tautomer and hydrogen-bonding network.

  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of hot methanol. Allow the solvent to evaporate slowly at room temperature over 48-72 hours. Causality: Slow evaporation promotes the formation of a thermodynamically stable lattice, yielding crystals with minimal defects.

  • Mounting and Cooling: Select a crystal with dimensions roughly 0.1 x 0.1 x 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream at 100 K. Causality: Data collection at 100 K minimizes thermal diffuse scattering (Debye-Waller factors), which is critical for accurately locating the light tautomeric hydrogen atom in the electron density map.

  • Data Collection & Refinement: Collect diffraction data using Mo-K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods and refine via full-matrix least-squares on F2 .

  • System Validation: The protocol is validated when the final refinement yields an R1​ value < 0.05, and the residual electron density map shows no peaks > 0.5 e/ų. The definitive presence of a peak corresponding to the N3 proton (and absence at O4) confirms the 4(3H)-pyrimidinone tautomer.

Protocol B: Multinuclear and Variable Temperature (VT) NMR

Objective: Quantify tautomeric equilibria and cyclohexyl ring dynamics in solution.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: Anhydrous DMSO is highly polar, mimicking physiological hydrogen-bonding environments, and prevents the rapid proton exchange that would otherwise obliterate the N-H scalar couplings needed for 2D NMR.

  • Multinuclear Acquisition (298 K): Acquire standard 1 H, 13 C, and 15 N-HMBC spectra. Calibrate the 15 N scale using external liquid ammonia (0 ppm).

  • VT-NMR Acquisition (298 K to 220 K): Lower the probe temperature in 10 K increments. At each step, allow 5 minutes for thermal equilibration, tune/match the probe, and acquire a 1 H spectrum focusing on the cyclohexyl methine proton region (~3.5 - 4.0 ppm).

  • System Validation: The protocol is validated when the broad methine multiplet at 298 K completely decoalesces into two distinct, sharp signals (axial and equatorial conformers) at 220 K. The integration ratio of these peaks must reflect the expected Boltzmann distribution of the chair conformers.

Workflow cluster_Xray X-ray Crystallography cluster_NMR NMR Spectroscopy Sample 6-amino-2-(cyclohexylamino) pyrimidin-4(3H)-one Crystallization Slow Evaporation (Crystallization) Sample->Crystallization Dissolution Dissolution in DMSO-d6 Sample->Dissolution Diffraction SCXRD Data Collection (100 K) Crystallization->Diffraction Structure Solid-State Tautomer & H-Bond Network Diffraction->Structure Integration Comprehensive Structural Profile Structure->Integration VTNMR 1H/15N & VT-NMR (298K to 220K) Dissolution->VTNMR Dynamics Solution Tautomerism & Ring Dynamics VTNMR->Dynamics Dynamics->Integration

Integrated X-ray and NMR workflow for comprehensive structural profiling.

Conclusion

For the rigorous characterization of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, neither X-ray crystallography nor NMR spectroscopy is sufficient in isolation. X-ray crystallography serves as the gold standard for establishing the absolute solid-state geometry and confirming the lactam tautomer via precise bond metrics. Conversely, NMR spectroscopy is indispensable for mapping the molecule's dynamic behavior, revealing how the tautomeric equilibrium and cyclohexyl conformations adapt in a solvated environment. By integrating both methodologies, researchers can confidently establish the structural foundations necessary for advanced drug design and formulation.

References

  • On the complementarity of X-ray and NMR data. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Dimerization and double proton transfer-induced tautomerism of 4(3H)-pyrimidinone in solution studied by IR spectroscopy and quantum chemical calculations. PubMed. Available at:[Link]

  • 2-Isopropyl-6-methylpyrimidin-4(3H)-one. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]

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